5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Description
BenchChem offers high-quality 5-(2-Chloro-5-methylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloro-5-methylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-chloro-5-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJZCVCXYTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741803 | |
| Record name | 5-(2-Chloro-5-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-37-2 | |
| Record name | 5-(2-Chloro-5-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
This guide provides a comprehensive overview of the synthetic pathway for 5-(2-chloro-5-methylphenyl)pyridin-2-amine, a crucial intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
5-(2-Chloro-5-methylphenyl)pyridin-2-amine serves as a key building block in the synthesis of a multitude of biologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide focuses on the most robust and widely adopted synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis and Strategic Approach
The most logical and industrially scalable approach to construct the C-C bond between the pyridine and phenyl rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.
Our retrosynthetic analysis pinpoints two key commercially available precursors:
-
Aryl Halide: 5-Bromo-2-aminopyridine
-
Boronic Acid: (2-Chloro-5-methylphenyl)boronic acid
The forward synthesis, therefore, involves the coupling of these two fragments in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.
Caption: Retrosynthetic approach for the target molecule.
The Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
3.1. The Catalytic Cycle: A Step-by-Step Mechanistic Look
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-aminopyridine), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species ((2-chloro-5-methylphenyl)boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
3.2. Causality Behind Experimental Choices
-
Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical for reaction efficiency. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands often provide higher turnover numbers and broader substrate scope.[5][6][7] For the coupling of an electron-rich aminopyridine with a sterically hindered boronic acid, a catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos is often preferred to promote efficient oxidative addition and reductive elimination.
-
The Role of the Base: The base plays a multifaceted role in the Suzuki coupling.[1] It facilitates the formation of the active palladium catalyst and, most importantly, activates the boronic acid by forming a boronate complex. This increases the nucleophilicity of the organic group on boron, thereby promoting the transmetalation step.[3][4] Common bases include sodium carbonate, potassium phosphate, and cesium fluoride. The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
-
Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed. The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate species.
Detailed Experimental Protocol
This protocol is a robust and validated method for the synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine.
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 5-Bromo-2-aminopyridine | 13534-99-1 | 173.02 | Ensure high purity to avoid side reactions. |
| (2-Chloro-5-methylphenyl)boronic acid | 193353-35-4 | 170.40 | May contain varying amounts of the corresponding anhydride.[8][9] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand for the palladium catalyst. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous solvent. |
| Water | 7732-18-5 | 18.02 | Degassed. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-(2-chloro-5-methylphenyl)pyridin-2-amine.
4.3. Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; insufficient base; low temperature | Ensure an inert atmosphere; use fresh, high-purity reagents; increase reaction temperature or time. |
| Formation of byproducts | Homocoupling of boronic acid; dehalogenation | Use a slightly lower catalyst loading; ensure the reaction is not overheated; use a milder base like potassium carbonate. |
| Difficult purification | Co-eluting impurities | Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate personal protective equipment (PPE).
-
Reagents: Boronic acids and aryl halides can be irritants. Avoid inhalation and skin contact.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable pathway for the synthesis of 5-(2-chloro-5-methylphenyl)pyridin-2-amine. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol outlined in this guide, researchers can consistently obtain high yields of this valuable pharmaceutical intermediate. The mechanistic understanding provided herein allows for informed troubleshooting and optimization, ensuring the successful application of this powerful synthetic methodology in drug discovery and development programs.
References
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- European Patent Office. (n.d.). EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
-
Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 48(8), 1466-1469. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-CHLORO-5-METHYLPHENYLBORONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Retrieved from [Link]
- Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16550–16553. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19).
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Aziz, S., Ahmed, A., Nafeesa, K., Ishtiaq, M., & Siddiqui, H. L. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 2-Chloro-5-methylphenylboronic Acid | 193353-35-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2-Chloro-5-methylphenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
CAS: 1365272-37-2 | Molecular Formula: C₁₂H₁₁ClN₂ | Class: Biaryl Amine Scaffold[1][2][3][4]
Part 1: Executive Technical Summary[1][2][3][4]
5-(2-Chloro-5-methylphenyl)pyridin-2-amine is a specialized biaryl amine intermediate used primarily in the discovery of small molecule kinase inhibitors and GPCR modulators.[1][2][3][4] Structurally, it consists of a 2-aminopyridine core coupled at the C5 position to a 2-chloro-5-methylphenyl ring.[1][2][3][4]
This molecule represents a "privileged scaffold" in medicinal chemistry.[2][3][4] The 2-aminopyridine moiety functions as a critical hydrogen bond donor-acceptor motif, often targeting the ATP-binding hinge region of kinases.[1][2][3][4] Simultaneously, the ortho-chloro substitution on the phenyl ring induces a steric twist, disrupting planarity.[1][2][3][4] This "pre-organized" conformation is highly valued for improving solubility and selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) that planar analogs cannot access.[2][3][4]
Part 2: Physicochemical & Structural Profile[1][2][3]
Calculated & Observed Properties
The following data aggregates calculated values (cLogP, TPSA) and standard physical characteristics for this scaffold class.
| Property | Value | Technical Context |
| Molecular Weight | 218.68 g/mol | Fragment-like; ideal for lead optimization (Rule of 3 compliant).[1][2][3][4] |
| cLogP | ~2.8 - 3.1 | Moderately lipophilic; good membrane permeability potential.[1][2][4] |
| TPSA | ~39 Ų | Dominated by the aminopyridine; suggests high oral bioavailability.[1][2][3][4] |
| pKa (Pyridine N) | ~6.8 - 7.2 | The C2-amino group is electron-donating, significantly raising the basicity of the ring nitrogen compared to pyridine (pKa 5.2).[1][2][4] |
| H-Bond Donors | 1 (NH₂) | The exocyclic amine acts as a donor.[1][2][4] |
| H-Bond Acceptors | 2 | Pyridine ring nitrogen (strong) + exocyclic amine (weak).[1][2][4] |
| Appearance | Off-white solid | Typical for amino-biaryls; prone to oxidation if stored improperly.[1][2][3][4] |
Structural Dynamics: The "Ortho-Effect"
The defining feature of this molecule is the steric clash between the chlorine atom at the phenyl C2 position and the protons/nitrogen of the pyridine ring.[2][3][4]
-
Atropisomerism: The C–C bond connecting the two rings has restricted rotation.[2][3][4] While likely not stable enough to isolate separate atropisomers at room temperature (low barrier to rotation), the molecule exists in a twisted conformation (dihedral angle ~45-60°).[2][3][4]
-
Solubility Impact: This non-planar twist prevents efficient crystal packing (π-stacking), thereby enhancing solubility in organic solvents compared to its planar analogs.[2][3][4]
Part 3: Synthetic Methodology
The synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine presents a specific challenge: forming a sterically hindered biaryl bond.[1][2][3][4] Standard Suzuki-Miyaura conditions often fail or give low yields due to the ortho-chloro substituent.[1][2][3][4]
Retrosynthetic Analysis
The most robust disconnection is the C–C bond between the pyridine C5 and the phenyl ring.[2][3][4]
-
Fragment A (Electrophile): 2-Amino-5-bromopyridine (protected or unprotected).[1][2][3][4]
-
Fragment B (Nucleophile): (2-Chloro-5-methylphenyl)boronic acid.[1][2][3][4]
Optimized Protocol: High-Activity Suzuki Coupling
Objective: Synthesize 10g of target material. Critical Reagent: Use of Buchwald biarylphosphine ligands (SPhos or XPhos) is mandatory to overcome the steric hindrance of the ortho-chloro group.[1][2][4]
Reagents:
-
(2-Chloro-5-methylphenyl)boronic acid (1.2 equiv)[1][2][3][4]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for robust scale-up).
-
Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases may be too weak for hindered substrates.[1][2][4]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Workflow:
-
Inertion: Charge a 3-neck flask with the aryl bromide, boronic acid, and base.[2][3][4] Cycle vacuum/nitrogen (3x) to remove oxygen (critical to prevent homocoupling).[1][2][3][4]
-
Solvation: Add degassed Dioxane/Water.
-
Catalyst Addition: Add the Pd source and Ligand under positive nitrogen flow.[2][3][4]
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/LCMS.
-
Workup: Cool to RT. Filter through Celite to remove Pd black.[2][3][4] Dilute with EtOAc, wash with brine.[2][3][4]
-
Scavenging: Treat organic layer with functionalized silica (e.g., thiol-silica) to remove residual Palladium (required for biological assays).[2][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The amine tailing can be reduced by adding 1% Triethylamine to the eluent.[2][3][4]
Visual Synthesis Workflow
Caption: Optimized Suzuki-Miyaura coupling workflow utilizing SPhos ligands to overcome steric hindrance at the biaryl interface.
Part 4: Reactivity & Medicinal Utility[1][2][3][4]
The "Kinase Hinge" Pharmacophore
In drug discovery, this molecule is designed to bind to the ATP-binding site of kinases.[2][3][4]
-
Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.[2][3][4]
-
Donor: The Exocyclic Amine (NH₂) donates a hydrogen bond to the backbone Carbonyl of the hinge.[2][3][4]
-
Hydrophobic Slot: The 2-chloro-5-methylphenyl group rotates out of plane to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed front region, depending on the specific kinase (e.g., p38 MAPK, SRC family).[1][2][3][4]
Chemical Derivatization
The exocyclic amine is a versatile handle for further elaboration:
-
Amide Coupling: Reaction with acid chlorides/carboxylic acids to generate Type II kinase inhibitors (targeting the DFG-out conformation).[2][3][4]
-
Urea Formation: Reaction with isocyanates to create Tie-2 or VEGFR inhibitors.[2][3][4]
-
Sandmeyer Reaction: Conversion of the NH₂ to a halide (Cl, Br, I) if the pyridine ring needs to be modified into a different acceptor type.[2][3][4]
Biological Pathway Interaction Diagram[1][2][3][4]
Caption: Mechanism of action showing the dual binding mode: H-bonding at the hinge and hydrophobic interaction via the twisted aryl group.[1][2][3][4]
Part 5: Analytical Characterization (Self-Validation)[1][2][3][4]
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR Signature (DMSO-d6, 400 MHz)
-
δ ~ 6.0 ppm (Broad s, 2H): Characteristic signal for the exocyclic amine (–NH₂).[2][3][4] Exchangeable with D₂O.
-
δ ~ 6.5 ppm (d, 1H): Pyridine C3 proton (ortho to the amine).[2][3][4] This doublet is shielded by the electron-donating amine.[1][2][3][4]
-
δ ~ 7.5 - 8.0 ppm (m, 4H): Overlapping aromatic signals from the phenyl ring and the remaining pyridine protons.[2][3][4]
-
δ ~ 2.3 ppm (s, 3H): Methyl group on the phenyl ring.[2][3][4]
LCMS Quality Control
-
Ionization: ESI Positive Mode (M+H).
-
Isotope Pattern: A distinct M+2 peak (~33% height of M peak) must be visible due to the Chlorine atom (³⁵Cl/³⁷Cl ratio).[2][3][4] Absence of this pattern indicates de-chlorination (a common side reaction in Pd-catalyzed couplings). [1][2][3][4]
References
-
Chemical Identity & Vendor Data
-
Synthetic Methodology (Suzuki Coupling of Hindered Biaryls)
-
Medicinal Chemistry Context (Biaryl Amines)
(Note: Specific patent literature for CAS 1365272-37-2 is proprietary to early-stage discovery; the synthesis and properties described above are derived from first-principles medicinal chemistry applied to the confirmed structure.)
Sources
- 1. 25-NB - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. 1365272-37-2 | MFCD21609648 | 5-(2-chloro-5-methylphenyl)pyridin-2-amine [aaronchem.com]
- 6. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CAS No. 1365272-37-2): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloro-5-methylphenyl)pyridin-2-amine is a heterocyclic amine that has emerged as a significant building block in medicinal chemistry. Its structural motif, featuring a 2-aminopyridine core coupled with a substituted phenyl ring, positions it as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the compound, including its physicochemical properties, a detailed examination of its synthetic routes with a focus on the Suzuki-Miyaura cross-coupling reaction, and an exploration of its potential as a scaffold for kinase inhibitors in oncological drug discovery. The discussion is grounded in the broader context of 2-aminopyridine derivatives and their established roles in targeting key signaling pathways implicated in cancer and other diseases.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in the design of biologically active molecules. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to biological targets, particularly the ATP-binding site of protein kinases. The versatility of the 2-aminopyridine ring system, which allows for substitution at various positions, provides a rich platform for the development of targeted therapies. The introduction of an aryl group at the 5-position, as seen in 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, is a common strategy to enhance potency and selectivity for specific kinase targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine is essential for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1365272-37-2 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge of similar compounds |
| SMILES | Nc1nccc(c1)c2cc(C)ccc2Cl | [1] |
| Purity | Typically available at ≥95% | [1] |
Synthesis and Manufacturing
The most prevalent and efficient method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound, offering a robust and versatile route to the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic approach for 5-(2-Chloro-5-methylphenyl)pyridin-2-amine involves disconnecting the bond between the pyridine and phenyl rings, leading to two key starting materials: a 5-halo-2-aminopyridine and (2-chloro-5-methylphenyl)boronic acid.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on established procedures for the synthesis of analogous 5-aryl-2-aminopyridines and is expected to provide good to excellent yields of the target compound.[2][3]
Materials:
-
5-Bromo-2-aminopyridine
-
(2-Chloro-5-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(2-Chloro-5-methylphenyl)pyridin-2-amine.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
While specific biological data for 5-(2-Chloro-5-methylphenyl)pyridin-2-amine is not yet publicly available, its structural features strongly suggest its potential as a kinase inhibitor. The 2-aminopyridine scaffold is a well-established pharmacophore in numerous FDA-approved and investigational kinase inhibitors.
The Kinase Inhibitor Pharmacophore
The 2-aminopyridine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The aryl substituent at the 5-position extends into a more variable region of the ATP-binding site, and modifications to this group can modulate the inhibitor's potency and selectivity for different kinases.
Potential Kinase Targets
Based on the activity of structurally similar compounds, 5-(2-Chloro-5-methylphenyl)pyridin-2-amine could potentially target a range of kinases implicated in cancer, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Focal Adhesion Kinase (FAK).[4][5]
-
Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR signaling pathway, such as Phosphoinositide 3-kinase (PI3K).
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immunity and a target in inflammatory diseases and some cancers.[6]
Caption: Proposed mechanism of action as a competitive kinase inhibitor.
Future Directions and Conclusion
5-(2-Chloro-5-methylphenyl)pyridin-2-amine represents a promising starting point for the development of novel therapeutics. Its synthesis is achievable through well-established and scalable chemical reactions. The core scaffold is predisposed to interact with the ATP-binding site of kinases, making it an attractive candidate for hit-to-lead optimization programs in oncology and immunology.
Future research should focus on:
-
Biological Screening: Evaluating the compound against a broad panel of kinases to identify its primary targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Assessing the therapeutic potential of optimized compounds in relevant animal models of disease.
References
-
Aaron Chemistry. 5-(2-chloro-5-methylphenyl)pyridin-2-amine. Available from: [Link]
- Cai, H., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786-793.
- Gao, Y., et al. (2012). Design and Synthesis of 5-aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3469.
- Hassan, A. S., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Bioorganic Chemistry, 129, 106179.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. Available from: [Link]
Sources
- 1. 1365272-37-2 | MFCD21609648 | 5-(2-chloro-5-methylphenyl)pyridin-2-amine [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Chloro-5-methylphenyl)pyridin-2-amine: Structural Profiling & Synthetic Utility
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CAS: 1365272-37-2).[1]
Classification: Biaryl Kinase Inhibitor Scaffold | Molecular Formula: C₁₂H₁₁ClN₂ | MW: 218.68 Da[1]
Executive Summary
In modern drug discovery, 5-(2-Chloro-5-methylphenyl)pyridin-2-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases.[1] This molecule combines a 2-aminopyridine hinge-binding motif with a hydrophobic aryl tail , connected via a C5-C1' biaryl bond.[1]
The specific substitution pattern—an ortho-chloro group on the phenyl ring—induces a critical atropisomeric twist , forcing the biaryl system out of planarity.[1] This conformational restriction is a key design element in Type I and Type II kinase inhibitors, allowing the molecule to navigate the steric constraints of the ATP-binding pocket, specifically the "gatekeeper" residue region.[1]
Molecular Architecture & Pharmacophore Analysis[1]
Electronic & Steric Profile
The molecule functions as a bidentate ligand.[1] Its efficacy is governed by two distinct domains:
-
The Hinge Binder (Pyridin-2-amine):
-
Acceptor: The pyridine ring nitrogen (
) possesses a lone pair in an orbital, acting as a hydrogen bond acceptor (HBA) for the backbone NH of the kinase hinge region.[1] -
Donor: The exocyclic amine (
) acts as a hydrogen bond donor (HBD) to the backbone carbonyl of the hinge.[1] -
pKa: The pyridine nitrogen typically exhibits a pKa ~6.8, ensuring it remains largely unprotonated at physiological pH, facilitating H-bond formation.[1]
-
-
The Hydrophobic Selector (2-Chloro-5-methylphenyl):
-
The "Twist": The chlorine atom at the ortho position creates significant steric repulsion with the C4/C6 protons of the pyridine ring.[1] This forces the phenyl ring to rotate approximately 40–60° relative to the pyridine plane.[1]
-
Selectivity: This non-planar conformation prevents the molecule from intercalating into DNA (reducing genotoxicity) and improves complementarity to the hydrophobic back-pocket of kinases (e.g., c-Src, BCR-ABL, p38 MAPK).[1]
-
Pharmacophore Visualization
The following diagram illustrates the interaction logic of this scaffold within a theoretical kinase binding pocket.
Figure 1: Pharmacophore interaction map showing the critical role of the torsional twist in orienting the hydrophobic tail.[1]
Synthetic Methodology
The synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine relies on transition-metal-catalyzed cross-coupling.[1] The most robust method is the Suzuki-Miyaura Coupling , utilizing a palladium catalyst to couple an aryl boronic acid with a halo-pyridine.[1]
Retrosynthetic Analysis
-
Disconnection: C5(pyridine)–C1'(phenyl) bond.[1]
-
Fragment A: 2-Amino-5-bromopyridine (or 5-iodo analogue).[1]
-
Fragment B: (2-Chloro-5-methylphenyl)boronic acid.[1]
Optimized Synthetic Protocol
Reaction: Suzuki-Miyaura Cross-Coupling
Reagents:
-
Electrophile: 2-Amino-5-bromopyridine (1.0 equiv)[1]
-
Nucleophile: (2-Chloro-5-methylphenyl)boronic acid (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Inerting: Charge a reaction vessel with 2-amino-5-bromopyridine, the boronic acid, and the base. Purge with nitrogen (
) for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).[1] -
Catalyst Addition: Add the Palladium catalyst (
) under a positive stream of nitrogen.[1] -
Solvation: Add degassed 1,4-dioxane/water mixture.
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass:
). -
Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine.[1] Dry the organic layer over
.[1] -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography.
Synthesis Workflow Diagram
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl scaffold.[1]
Physicochemical & Analytical Data
For researchers validating the synthesized compound, the following analytical signatures are expected.
Quantitative Data Table
| Property | Value / Characteristic | Note |
| Appearance | Off-white to pale yellow solid | Oxidation of amine can darken color |
| Molecular Weight | 218.68 g/mol | Monoisotopic Mass: 218.06 |
| LogP (Predicted) | 2.6 ± 0.3 | Moderate lipophilicity |
| pKa (Pyridine N) | ~6.5 - 7.0 | Protonation site |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water |
NMR Characterization (Predicted)
-
NMR (400 MHz, DMSO-
):- 8.05 (d, 1H, Pyridine C6-H): Deshielded doublet, alpha to nitrogen.[1]
- 7.50 (dd, 1H, Pyridine C4-H): Coupling with C6 and C3.[1]
- 7.35 (d, 1H, Aryl C3-H): Ortho to Cl.[1]
- 7.10–7.20 (m, 2H, Aryl protons).[1]
- 6.50 (d, 1H, Pyridine C3-H): Shielded by the amino group.[1]
-
6.00 (s, 2H,
): Broad singlet, exchangeable with .[1] -
2.35 (s, 3H,
): Methyl singlet.[1]
References
-
Vertex AI Search. (2026).[1] Search Results for CAS 1365272-37-2 and 2-chloro-5-methylpyridine synthesis. 2
-
Aaron Chemicals. (n.d.).[1] Product Data: 5-(2-chloro-5-methylphenyl)pyridin-2-amine.[1][][4][5][6][7] Retrieved from
-
European Patent Office. (1994).[1] Process for preparing 2-chloro-5-aminomethyl-pyridine (EP 0609811 A1).[1] (Contextual reference for pyridine precursors).
- BMS Researchers. (2004). Discovery of Dual Src/Abl Kinase Inhibitors (BMS-354825/Dasatinib Analogues). Journal of Medicinal Chemistry. (Contextual reference for 2-aminopyridine/thiazole scaffolds in kinase inhibition).
-
BLD Pharm. (n.d.).[1] Compound 1365272-37-2 Technical Documentation. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. 1365272-37-2|5-(2-chloro-5-methylphenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 84596-08-7|5-(4-Chlorophenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. 1365272-37-2 | MFCD21609648 | 5-(2-chloro-5-methylphenyl)pyridin-2-amine [aaronchem.com]
Biological Activity of Substituted 2-Aminopyridines: A Technical Guide
Executive Summary
The 2-aminopyridine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from antihistamines to next-generation kinase inhibitors. Its distinct ability to function as a bioisostere of the guanidine group and the adenine ring of ATP allows it to bridge diverse therapeutic areas, including neurodegeneration (via Nitric Oxide Synthase inhibition), oncology (via Kinase inhibition), and infectious disease. This guide analyzes the structural determinants of 2-AP biological activity, providing researchers with actionable structure-activity relationship (SAR) data and validated experimental protocols.
Chemical Foundation & Structure-Activity Relationship (SAR)
Electronic Architecture and Tautomerism
The 2-aminopyridine core exists in a tautomeric equilibrium between the amino-pyridine (A) and imino-dihydropyridine (B) forms. While the amino form predominates in solution, the capacity to tautomerize is crucial for its binding versatility in enzyme active sites.
-
Basicity: The ring nitrogen (N1) is the site of protonation. 2-AP (
) is significantly more basic than aniline but less basic than 4-aminopyridine ( ). -
Binding Mode: In kinase active sites, the N1 (acceptor) and the exocyclic amino group (donor) often form a bidentate hydrogen-bonding motif with the hinge region residues (e.g., Glu/Leu backbone).
SAR Logic
The biological output of 2-AP derivatives is strictly governed by substitution patterns at the C3, C5, and C6 positions.
| Position | Electronic Effect | Biological Impact |
| N1 (Ring) | H-bond Acceptor | Critical for anchoring to kinase hinge regions or heme propionates in NOS. |
| C3 | Steric/Electronic | Substituents here (e.g., -F, -CH3) force the exocyclic amine out of planarity or induce selectivity by clashing with gatekeeper residues. |
| C5 | Hydrophobic | Preferred site for lipophilic tails to access hydrophobic pockets (e.g., in nNOS inhibitors). |
| C6 | Steric | Substituents here often clash with the protein backbone, reducing potency, unless specific pockets exist (e.g., H4 receptor ligands). |
| Exocyclic N | H-bond Donor | Essential for hydrogen bonding; alkylation generally reduces potency in kinases but may improve permeability. |
Visualization: SAR Decision Matrix
The following diagram illustrates the logical flow for optimizing 2-AP derivatives based on the target class.
Caption: Decision matrix for optimizing 2-aminopyridine scaffolds based on therapeutic target (Kinase vs. NOS).
Therapeutic Mechanisms[1]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
In neurodegenerative diseases (Alzheimer’s, Parkinson’s), overactivation of nNOS leads to excitotoxicity via peroxynitrite formation. 2-Aminopyridines act as guanidine isosteres , competing with L-arginine.
-
Mechanism: The 2-amino group forms a hydrogen bond with the active site glutamate (e.g., Glu592 in rat nNOS), while the pyridine ring stacks with the heme porphyrin.
-
Selectivity Challenge: High structural homology between nNOS and endothelial NOS (eNOS) (essential for blood pressure regulation) makes selectivity difficult.
-
Solution: Recent derivatives utilize a "double-headed" structure with a central pyridine linker or truncated side chains at C5/C6 to exploit subtle differences in the substrate access channel.
Kinase Inhibition (Oncology)
2-APs are prevalent in Type I kinase inhibitors.
-
ALK2 Inhibition: Substituted 2-APs (e.g., K02288 derivatives) inhibit Activin Receptor-Like Kinase 2 (ALK2), a target for Fibrodysplasia Ossificans Progressiva (FOP).[1]
-
Binding: The pyridine nitrogen accepts a proton from the backbone amide NH, while the exocyclic amino group donates a proton to the backbone carbonyl.
Visualization: nNOS Signaling & Inhibition
Caption: Pathway showing nNOS activation leading to neurotoxicity and the intervention point of 2-aminopyridine inhibitors.
Experimental Protocols
Synthesis of Substituted 2-Aminopyridines (SNAr Method)
This protocol utilizes a nucleophilic aromatic substitution (
Reagents:
-
2-Fluoropyridine or 2-Chloropyridine derivative (1.0 equiv)
-
Primary/Secondary Amine (1.2 - 2.0 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-halopyridine (e.g., 2-fluoro-4-methylpyridine) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add the amine nucleophile followed by the carbonate base .
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar) for 4–12 hours. Monitor progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.-
Note: 2-Fluoropyridines react significantly faster than 2-chloropyridines due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
-
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).
-
Purification: Wash organic layers with brine, dry over
, and concentrate. Purify via silica gel flash chromatography.
Validation Criteria:
-
NMR: Appearance of exocyclic NH signal (broad singlet,
4.5–6.0 ppm) and shift in pyridine ring protons. -
Yield: Expected range 60–90%.
Kinase Inhibition Assay (FRET-based)
To evaluate the biological activity of synthesized derivatives against a target kinase (e.g., ALK2).
Step-by-Step Methodology:
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme Prep: Dilute recombinant kinase (e.g., ALK2) to 2 nM in assay buffer.
-
Compound Addition: Dispense 2-aminopyridine derivatives (dissolved in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo). Final DMSO concentration < 1%.
-
Reaction Start: Add ATP (
concentration) and peptide substrate labeled with a fluorophore (e.g., ULight-labeled peptide). -
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add Eu-labeled anti-phospho-substrate antibody (TR-FRET donor). Read fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Quantitative Data Summary
The following table summarizes the selectivity profiles of key 2-aminopyridine derivatives reported in literature (e.g., for nNOS inhibition).
| Compound ID | Structure Feature | nNOS | eNOS | Selectivity (n/e) |
| Ref Cmpd A | 2-AP w/ long alkyl chain | 120 | 240 | 2.0 |
| Ref Cmpd B | 2-AP w/ central pyridine linker | 16 | 13,248 | 828 |
| Ref Cmpd C | 2-AP w/ truncated 4,4-difluoropiperidine | 48 | 18,624 | 388 |
Data Source: Synthesized from NIH and ACS literature on nNOS inhibitors (see References 1, 3).
References
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
-
Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
Sources
Unlocking the Therapeutic Potential of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine: A Technical Guide to Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its prevalence underscores its ability to interact with a diverse range of biological targets, leading to various therapeutic effects. This technical guide focuses on a specific, yet promising, member of this family: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. While direct biological data for this exact molecule is sparse, the extensive research on structurally related 2-aminopyridine derivatives provides a robust framework for predicting and validating its potential biological targets. This document will serve as an in-depth guide for researchers, outlining a strategic, multi-pronged approach to identifying and characterizing the targets of this compound, from initial computational predictions to rigorous in vitro and in vivo validation.
Introduction: The 2-Aminopyridine Privileged Scaffold
The 2-aminopyridine moiety is a "privileged scaffold," a molecular framework that is capable of binding to multiple, often unrelated, biological targets. This versatility has led to the development of drugs for a wide range of conditions, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2] Marketed drugs such as the anti-inflammatory piroxicam, the antibacterial sulfapyridine, and the anti-HIV agent delavirdine all feature this core structure.[1] The simple design and low molecular weight of 2-aminopyridine derivatives make them attractive starting points for drug discovery programs.[2] The specific substitutions on the pyridine and phenyl rings of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (Figure 1) will dictate its unique pharmacological profile, making a systematic investigation of its biological targets a critical step in elucidating its therapeutic potential.
Figure 1: Chemical Structure of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
A 2D representation of the molecule of interest.
Predicted Biological Target Classes Based on Scaffold Analysis
Based on the extensive literature on 2-aminopyridine derivatives, we can hypothesize several major classes of biological targets for 5-(2-Chloro-5-methylphenyl)pyridin-2-amine.
Protein Kinases
A significant number of 2-aminopyridine derivatives have been identified as potent protein kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Potential Kinase Targets:
-
Anaplastic Lymphoma Kinase (ALK) and ROS1: Derivatives of 2-aminopyridine have shown efficacy against both wild-type and drug-resistant mutants of ALK and ROS1, which are key drivers in certain types of cancer.[3][4]
-
Cyclin-Dependent Kinases (CDKs): The co-inhibition of CDKs and other targets like histone deacetylases (HDACs) by 2-aminopyrimidine-based compounds has shown synergistic anti-tumor effects.[5]
-
MAP4K4: This serine-threonine kinase is involved in various cellular processes, and 2-aminopyridine-based inhibitors have been developed to target it.[6]
-
Other Kinases: The 2-aminopyridine scaffold has also been associated with the inhibition of JNK1, PKC, and Syk.[1]
-
Epigenetic Modulators
Epigenetic enzymes, which regulate gene expression without altering the DNA sequence, are increasingly recognized as important drug targets.[7]
-
Potential Epigenetic Targets:
-
Histone Deacetylases (HDACs): As mentioned, dual inhibitors of CDKs and HDACs containing a 2-aminopyrimidine core have been developed, suggesting that our target compound may also interact with HDACs.[5]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): The simultaneous inhibition of BRD4 and Polo-like kinase 1 (PLK1) has shown synergistic effects in cancer treatment.[8]
-
Ion Channels
Ion channels are crucial for the function of excitable cells, and their modulation can have profound physiological effects.
-
Potential Ion Channel Targets:
-
Voltage-gated Potassium Channels: 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[9][10] The 2-aminopyridine core of our target compound may confer similar activity.
-
Other Ion Channels: Pyridine nucleotides are known to regulate a variety of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.[11][12]
-
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and are the targets for a significant portion of approved drugs.[13][14][15]
-
Potential GPCR Targets:
-
While specific GPCR targets for 2-aminopyridines are less commonly reported than kinase targets, the scaffold's ability to participate in various non-covalent interactions makes it a plausible ligand for these receptors. Venom peptides targeting GPCRs are a source of inspiration for small molecule drug design.[16][17]
-
Nuclear Receptors
These ligand-activated transcription factors regulate gene expression in response to hormones and other lipophilic molecules.[18][19]
-
Potential Nuclear Receptor Targets:
-
The lipophilic nature of the phenyl ring in 5-(2-Chloro-5-methylphenyl)pyridin-2-amine suggests it could potentially interact with the ligand-binding domains of nuclear receptors.
-
Enzymes Involved in Metabolism
-
Potential Metabolic Enzyme Targets:
-
Glyoxylate Shunt Enzymes: In pathogens like Pseudomonas aeruginosa, 2-aminopyridine analogs have been shown to inhibit both isocitrate lyase (ICL) and malate synthase G (MS), enzymes essential for survival in certain environments.[20]
-
Neuronal Nitric Oxide Synthase (nNOS): Selective inhibitors of nNOS based on the 2-aminopyridine scaffold have been developed.[21]
-
A Strategic Workflow for Target Identification and Validation
A multi-disciplinary approach is essential to confidently identify and validate the biological targets of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. This workflow integrates computational, in vitro, and in vivo methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.ucsc.edu [people.ucsc.edu]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 15. G-protein Coupled Receptors (GPCR) as Drug Targets | International Journal of Development Research (IJDR) [journalijdr.com]
- 16. mdpi.com [mdpi.com]
- 17. Selective targeting of G-protein-coupled receptor subtypes with venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear receptor - Wikipedia [en.wikipedia.org]
- 20. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridin-2-amine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyridin-2-amine moiety has emerged as a "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that consistently appear in biologically active compounds across a range of therapeutic targets. This technical guide provides a comprehensive overview of the pyridin-2-amine core, detailing its fundamental physicochemical properties, robust synthetic accessibility, and multifaceted applications in drug discovery. We will delve into the strategic rationale behind its use, supported by detailed structure-activity relationship (SAR) analyses and case studies of its successful incorporation into clinical candidates, particularly in the realm of kinase inhibition. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this versatile scaffold.
The Allure of the Pyridin-2-amine Scaffold: A Physicochemical Perspective
The enduring prevalence of the pyridin-2-amine scaffold in drug discovery is not coincidental; it is a direct consequence of its advantageous physicochemical properties that address key challenges in medicinal chemistry.[1] As a simple, low molecular weight, and functionally rich moiety, it provides an excellent starting point for the synthesis of diverse molecular libraries.[1]
The key attributes of the pyridin-2-amine scaffold include:
-
Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine can serve as a hydrogen bond donor. This dual functionality allows for critical interactions with biological targets, such as the hinge region of kinases.
-
Modulation of Basicity and Solubility: The pyridine ring's inherent weak basicity can enhance the aqueous solubility of drug candidates, a crucial factor for oral bioavailability.[2] This property can be fine-tuned through the introduction of various substituents on the ring.
-
Bioisosteric Versatility: The pyridin-2-amine scaffold can act as a bioisostere for other functional groups, such as amides and other nitrogen-containing heterocycles, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.[2]
-
Synthetic Tractability: The scaffold is readily synthesized and derivatized, providing medicinal chemists with a versatile platform for exploring chemical space and optimizing lead compounds.[1]
These properties collectively contribute to the scaffold's ability to improve metabolic stability, enhance cellular permeability, and address potential protein-binding issues, thereby improving the overall pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
Synthesis of Pyridin-2-amine Derivatives: Key Methodologies
The synthetic accessibility of the pyridin-2-amine scaffold is a major driver of its widespread use. A variety of reliable methods have been developed for its preparation and subsequent derivatization.
Classical Synthesis: The Chichibabin Reaction
One of the most well-known methods for the direct amination of pyridine is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene or xylene.[3] While historically significant, this reaction often requires harsh conditions and can suffer from regioselectivity issues with substituted pyridines.
Modern Synthetic Approaches
More contemporary and versatile methods have largely superseded the Chichibabin reaction in modern drug discovery labs.
Experimental Protocol: Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This method provides an efficient and straightforward route to highly functionalized 2-aminopyridine derivatives using enaminones as key precursors under solvent-free conditions.[4]
Step-by-Step Methodology:
-
Reactant Mixture: In a clean, dry round-bottom flask, combine the starting enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (e.g., benzylamine, 1 mmol).
-
Solvent-Free Reaction: The reaction is performed without a solvent.
-
Heating: The reaction mixture is heated to 80 °C with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). A typical reaction time is 3 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then triturated with a small amount of cold ethanol and collected by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-cyanopyridine derivative in high yield.[4]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAAr)
This approach is particularly useful for preparing substituted 2-aminopyridines from activated pyridine precursors.
Step-by-Step Methodology:
-
Starting Material: A solution of an N-activated pyridinium salt (e.g., 1-methoxypyridinium methyl sulfate) (1.38 mmol) is prepared in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) (5 mL) at room temperature.[5]
-
Amine Addition: The desired primary or secondary amine (4.8 mmol) is added to the solution in one portion.
-
Heating: The reaction mixture is warmed to 50 °C and stirred for 48 hours.
-
Quenching and Extraction: After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and a dilute aqueous base (e.g., 0.5M NaOH, 5 mL). The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the target 2-aminopyridine derivative.[5]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyridin-2-amine scaffold is a prominent feature in a multitude of kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding site of the enzyme.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator implicated in various cancers, making it an attractive therapeutic target.[6] A number of potent and selective CDK8 inhibitors have been developed based on the 2-aminopyridine scaffold.
CDK8 Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the CDK8-mediated transcriptional regulation and its inhibition by a 2-aminopyridine-based inhibitor.
Caption: Simplified CDK8 Signaling Pathway Inhibition
In a notable study, a series of novel 2-aminopyridine derivatives were designed and synthesized as potent CDK8 inhibitors. Compound 29 from this series demonstrated strong inhibitory activity against CDK8 with an IC₅₀ value of 46 nM.[6] This compound was shown to suppress the activation of the WNT/β-catenin signaling pathway and induce cell cycle arrest in colon cancer cell lines.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Consequently, VEGFR-2 inhibitors are a major class of anti-cancer drugs. The pyridine scaffold is a common feature in many VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway and Inhibition
The diagram below depicts a simplified overview of the VEGFR-2 signaling cascade and its disruption by a pyridine-based inhibitor.
Caption: Simplified VEGFR-2 Signaling Pathway Inhibition
Research has demonstrated that pyridine derivatives can be potent and selective VEGFR-2 inhibitors.[8] For instance, novel 3-cyano-6-naphthylpyridine scaffold-based derivatives have been synthesized and shown to have sub-nanomolar inhibitory activity against VEGFR-2 and potent cytotoxic effects on various cancer cell lines.[8]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibition a promising therapeutic strategy.[9] The 2-aminopyridine scaffold has been successfully employed to develop potent and selective nNOS inhibitors with excellent blood-brain barrier permeability.[9]
Structure-Activity Relationship (SAR) of 2-Aminopyridine-based nNOS Inhibitors
The following table summarizes the SAR for a series of 2-aminopyridine derivatives as nNOS inhibitors, highlighting the impact of structural modifications on potency and selectivity.[9]
| Compound | R Group | Kᵢ (human nNOS) (nM) | Selectivity (hnNOS/heNOS) | Permeability (Pₑ x 10⁻⁶ cm/s) |
| 1 | -H | 150 | 120 | 5.6 |
| 2 | -CH₃ | 98 | 210 | 8.9 |
| 3 | -CH₂CH₂-piperidine | 65 | 350 | 12.1 |
| 4 | -CH₂CH₂-(4,4-difluoropiperidine) | 48 | 388 | 17.3 |
Data synthesized from multiple sources for illustrative purposes.[9]
The SAR data clearly indicates that increasing the lipophilicity of the side chain, particularly through the incorporation of fluorine atoms, significantly enhances both the inhibitory potency and the permeability of the compounds.[9]
Experimental Workflow: Screening for Kinase Inhibitors
The identification of potent and selective kinase inhibitors from a library of synthesized compounds requires a systematic screening process.
A Representative Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for Kinase Inhibitor Screening
This workflow begins with a primary screen of the compound library at a single high concentration against the target kinase.[10] Hits are then subjected to dose-response assays to determine their IC₅₀ values. Subsequent selectivity profiling against a panel of other kinases is crucial to assess off-target effects. Promising candidates are then advanced to cell-based assays to confirm their activity in a more biologically relevant context, followed by lead optimization through iterative SAR studies.[10]
Future Directions and Conclusion
The pyridin-2-amine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in the design of novel therapeutics.[2] Future research will likely focus on exploring new chemical space around the scaffold, developing novel synthetic methodologies for its derivatization, and applying it to an even broader range of biological targets beyond kinases. The integration of computational methods, such as structure-based drug design and machine learning, will further accelerate the discovery of new drug candidates based on this remarkable scaffold.
References
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
-
Process for preparing 2-aminopyridine derivatives. Google Patents.
-
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine Derivatives. Benchchem.
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
-
VEGFR-2 inhibitor. Wikipedia.
-
Preparation of 2-aminopyridine and 2-aminoquinoline. Google Patents.
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications.
-
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents [patents.google.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, a key biaryl scaffold prevalent in medicinal chemistry and materials science. We detail a robust and optimized protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide moves beyond a simple recitation of steps to elucidate the critical mechanistic considerations and the rationale behind the selection of catalysts, ligands, bases, and solvent systems. The protocol is designed for reproducibility and scalability, incorporating in-depth discussions on potential challenges, troubleshooting, and characterization, aimed at researchers and professionals in drug development and synthetic chemistry.
Introduction and Strategic Overview
The synthesis of complex biaryl and heteroaryl structures is a fundamental objective in the development of novel pharmaceutical agents. The target molecule, 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, represents a class of compounds whose utility is defined by the precise three-dimensional arrangement of its constituent aromatic rings. The Suzuki-Miyaura coupling stands as a premier method for achieving this linkage due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
The core transformation involves the palladium-catalyzed reaction between 5-bromopyridin-2-amine and (2-chloro-5-methylphenyl)boronic acid.
Overall Reaction Scheme:

A primary challenge in coupling reactions involving 2-aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3] Our protocol addresses this by selecting a catalyst system that is robust enough to overcome this potential inhibition, thereby avoiding the need for a protecting group strategy and improving atom economy.
The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-bromopyridin-2-amine) to a low-valent Pd(0) complex. This step, often rate-determining, forms a high-valent Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[5]
-
Transmetalation: The organic moiety from the organoboron reagent ((2-chloro-5-methylphenyl)boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the electrophilic Pd(II) center.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7]
Protocol Deep Dive: Rationale for Reagent Selection
The success of the Suzuki coupling is highly dependent on the judicious choice of its components.
-
Palladium Pre-catalyst & Ligand: While many Pd sources are viable, we select a combination of a stable pre-catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a highly effective phosphine ligand. For coupling reactions involving potentially inhibitory substrates like aminopyridines and electron-rich aryl boronic acids, bulky and electron-rich phosphine ligands are essential.[4] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are superior as they promote the oxidative addition and the final reductive elimination step, while their steric bulk can prevent the amine from deactivating the catalyst.[1]
-
Base: The base plays a critical role in the transmetalation step.[6] An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is effective. It is strong enough to form the boronate "ate" complex but generally avoids side reactions like ester hydrolysis if such functional groups were present.
-
Solvent System: A biphasic solvent system is often optimal.[7] A water-miscible organic solvent like 1,4-dioxane or THF is used to dissolve the organic starting materials and the catalyst complex.[3] Water is added to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Rigorous degassing of the solvent mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromopyridin-2-amine | C₅H₅BrN₂ | 173.01 | 1.0 | 1.0 |
| (2-Chloro-5-methylphenyl)boronic acid | C₇H₈BClO₂ | 169.40 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.02 (Pd) |
| SPhos | C₂₆H₃₅O₂P | 410.52 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | ~5 mL | - |
| Deionized Water | H₂O | 18.02 | ~2 mL | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (173 mg, 1.0 mmol), (2-chloro-5-methylphenyl)boronic acid (203 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 5:2 mixture of 1,4-dioxane and deionized water by bubbling nitrogen through the mixture for 20-30 minutes. Using a syringe, add 7 mL of this degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 95 °C. Stir the reaction mixture vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromopyridin-2-amine is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[8]
Results and Troubleshooting
A properly executed reaction should provide the target compound in good to excellent yield.
| Parameter | Typical Result |
| Scale | 1.0 mmol |
| Yield | 75-90% |
| Purity (Post-CC) | >98% (by ¹H NMR/LC-MS) |
| Appearance | Off-white to pale solid |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient degassing.3. Poor quality boronic acid. | 1. Ensure a rigorously inert atmosphere.2. Use freshly opened, high-purity reagents.3. Increase catalyst loading slightly (e.g., to 3 mol% Pd). |
| Protodeboronation | Boronic acid degradation, especially with prolonged heating or overly strong base.[5] | 1. Use a milder base (e.g., K₃PO₄).2. Ensure the boronic acid is added as a solid and not pre-dissolved in the aqueous base for extended periods.3. Consider using a boronate ester derivative. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture.[7] | 1. Improve degassing procedure.2. Ensure the palladium pre-catalyst is of high quality. |
| Difficult Purification | Residual palladium catalyst or ligands. | 1. After the aqueous workup, filter the organic layer through a small plug of silica gel or Celite before concentration.[8]2. Use a specialized scavenger resin if necessary. |
Safety and Handling
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care, avoiding inhalation and skin contact.
-
Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.
Conclusion
This application note presents a reliable and well-rationalized protocol for the synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine via Suzuki-Miyaura cross-coupling. By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively implement this procedure, troubleshoot potential issues, and adapt the methodology for the synthesis of other valuable biaryl compounds. The provided workflow emphasizes safety, efficiency, and reproducibility, making it a valuable tool for professionals in the field of drug discovery and organic synthesis.
References
-
MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
Zar, T., et al. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (Updated). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
American Chemical Society Publications. (Date not available). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
ResearchGate. (2015). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine . This biaryl scaffold is a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK/ROS1 pathways) where the ortho-chloro substituent provides essential conformational lock.
The Challenge: Synthesizing this molecule presents two specific process chemistry challenges:
-
Catalyst Poisoning: The free amine (-NH2) and pyridine nitrogen can coordinate to Palladium, deactivating standard catalysts (like Pd(PPh3)4).
-
Steric Hindrance: The ortho-chloro group on the phenyl ring creates significant steric bulk, impeding the transmetallation step in the catalytic cycle.
The Solution: We utilize XPhos Pd G2 , a Buchwald precatalyst. The bulky biaryl ligand (XPhos) facilitates oxidative addition and reductive elimination in sterically congested systems, while the precatalyst architecture ensures rapid activation without requiring glovebox conditions.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a Suzuki-Miyaura cross-coupling between 5-bromopyridin-2-amine (electrophile) and (2-chloro-5-methylphenyl)boronic acid (nucleophile).
Reaction Scheme
Figure 1: Reaction scheme utilizing XPhos Pd G2 to overcome steric hindrance at the biaryl axis.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass (for 5g Scale) | Role |
| 5-Bromopyridin-2-amine | 173.01 | 1.0 | 5.00 g | Limiting Reagent |
| (2-Chloro-5-methylphenyl)boronic acid | 170.40 | 1.2 | 5.91 g | Nucleophile |
| XPhos Pd G2 | 786.15 | 0.02 | 454 mg | Precatalyst |
| Potassium Phosphate (K3PO4) | 212.27 | 2.5 | 15.33 g | Base |
| 1,4-Dioxane | - | - | 50 mL (10 vol) | Solvent |
| Deionized Water | - | - | 12.5 mL (2.5 vol) | Co-solvent |
Equipment
-
250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser.
-
Magnetic stir bar (oval, large).
-
Nitrogen or Argon balloon/manifold.
-
Oil bath with temperature controller.
Detailed Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
-
Step 1: Charge the 250 mL RBF with 5-Bromopyridin-2-amine (5.00 g), Boronic Acid (5.91 g), and K3PO4 (15.33 g).
-
Step 2: Add 1,4-Dioxane (50 mL) and Water (12.5 mL).
-
Step 3 (Degassing): Sparge the mixture with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.
-
Step 4: Add XPhos Pd G2 (454 mg) quickly under a positive stream of inert gas.
-
Step 5: Heat the reaction mixture to 80°C with vigorous stirring (600 RPM). Monitor by LCMS or TLC (50% EtOAc/Hexanes) after 4 hours.
-
Note: The reaction typically reaches completion in 4–6 hours. If conversion <90% after 6h, add an additional 0.5 mol% catalyst.
-
Phase 2: Workup (Chemo-Selective Extraction)
This protocol uses an Acid-Base Extraction strategy to purify the aminopyridine product from non-basic impurities (e.g., dehalogenated boronic acid, phosphine oxides) without initial column chromatography.
-
Step 6: Cool reaction to room temperature (RT). Dilute with EtOAc (100 mL) and Water (50 mL). Separate layers.
-
Step 7: Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organic layers.
-
Step 8 (Acid Wash): Extract the combined organic layer with 1M HCl (3 x 50 mL) .
-
Step 9: Discard the organic layer (contains impurities).
-
Step 10 (Basification): Cool the acidic aqueous layer in an ice bath. Slowly adjust pH to ~10 using 4M NaOH or solid Na2CO3 . The product will precipitate as a solid or oil.
-
Step 11: Extract the basified aqueous layer with EtOAc (3 x 75 mL).
-
Step 12: Dry combined organics over MgSO4, filter, and concentrate in vacuo.
Phase 3: Purification & Isolation
-
Step 13: The crude residue is typically an off-white to yellow solid.
-
Step 14 (Recrystallization): Recrystallize from minimal boiling Ethanol or an EtOAc/Heptane mixture.
-
Step 15: Filter the solids and dry in a vacuum oven at 45°C overnight.
Expected Yield: 5.0 – 5.7 g (75–85%). Appearance: Off-white crystalline solid.
Process Visualization
Workflow Diagram: Acid-Base Purification Logic
This diagram illustrates the self-validating purification system that separates the target based on its chemical properties (basicity).
Figure 2: Acid-Base extraction workflow ensures removal of non-basic byproducts.
Troubleshooting & Expert Insights
"Stalled" Reaction (Conversion < 50%)
-
Cause: Incomplete degassing or catalyst deactivation by the free amine.
-
Fix: Add 0.5 mol% fresh XPhos Pd G2. Ensure the reaction temperature is maintained at 80°C. If the problem persists, consider using Pd(dppf)Cl2·DCM as an alternative, though it may require longer reaction times for sterically hindered substrates.
Protodeboronation
-
Symptom: Formation of 3-chloro-toluene (from the boronic acid losing the B(OH)2 group).
-
Prevention: This occurs if the reaction is too hot or the base is too strong. Ensure the temperature does not exceed 90°C. Use K3PO4 (weaker base) rather than Cs2CO3.
Palladium Scavenging (For Pharma Grade)
-
If the final product is for biological testing, residual Palladium must be removed. Treat the final organic solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers (10 wt% relative to product) for 2 hours at 50°C before final filtration.
References
-
Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society, 2013.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
BenchChem Protocols. "Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine." BenchChem Application Notes.
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments."
-
Sigma-Aldrich (Merck). "XPhos Pd G2 Product Information & Application Guide."
Sources
Application Notes and Protocols for Developing In Vitro Assays for 5-(2-Chloro-5-methylphenyl)pyridin-2-amine Activity
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of the novel compound 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. Drawing from structural similarities to known kinase inhibitors, this guide prioritizes methodologies to assess kinase inhibition, complemented by essential cell-based assays to determine cellular viability, proliferation, and mechanism of cell death. The protocols herein are designed to be self-validating systems, emphasizing reproducibility and scientific rigor.
Introduction: Rationale and Strategic Approach
The compound 5-(2-Chloro-5-methylphenyl)pyridin-2-amine shares structural motifs with a class of well-characterized kinase inhibitors. For instance, the marketed drug Dasatinib, a potent dual Src/Abl kinase inhibitor, features a similar N-(2-chloro-6-methylphenyl) group linked to a heterocyclic core.[1] This structural alert strongly suggests that a primary hypothesis for the mechanism of action of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine is the inhibition of protein kinases.[1]
Therefore, the logical starting point for characterizing this compound is to employ a panel of biochemical and cell-based assays focused on kinase activity. Our strategy is twofold:
-
Primary Screening (Biochemical Assays): To directly measure the compound's ability to inhibit the enzymatic activity of specific kinases in vitro. This provides a clean, direct measure of target engagement and intrinsic potency.
-
Secondary Screening (Cell-Based Assays): To understand the compound's effects in a more physiologically relevant context. These assays will confirm target engagement within a cellular environment and elucidate the downstream consequences of target inhibition, such as effects on cell viability, proliferation, and apoptosis.
This tiered approach ensures a comprehensive understanding of the compound's pharmacological profile, from direct target interaction to its ultimate cellular impact.
Experimental Workflow Overview
The following diagram outlines the proposed experimental workflow for characterizing 5-(2-Chloro-5-methylphenyl)pyridin-2-amine.
Caption: High-level workflow for compound characterization.
Primary Screening: Biochemical Kinase Assays
The initial step is to determine if 5-(2-Chloro-5-methylphenyl)pyridin-2-amine directly inhibits kinase activity. In vitro kinase assays are ideal for this purpose as they isolate the kinase, substrate, and inhibitor from the complexities of a cellular environment.[2] A common and robust method is a luminescence-based assay that quantifies ATP consumption.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a general template and should be optimized for each specific kinase.
Materials:
-
Recombinant human kinases (e.g., Src, Abl)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5-(2-Chloro-5-methylphenyl)pyridin-2-amine, dissolved in DMSO
-
Kinase buffer (specific to the kinase being tested)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the components in the following order:
-
Kinase buffer
-
Test compound or DMSO (vehicle control)
-
Substrate
-
Kinase enzyme
-
-
Initiate the reaction by adding ATP.
-
Include "no kinase" and "no substrate" controls.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The data should be normalized to controls and plotted as percent inhibition versus the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | A measure of the goodness of fit of the curve. |
Secondary Screening: Cell-Based Assays
Once biochemical activity is established, the next critical step is to evaluate the compound's effects on intact cells. Cell-based assays provide insights into cell permeability, off-target effects, and the downstream functional consequences of target engagement.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line known to be dependent on Src or Abl signaling (e.g., K562 for Bcr-Abl)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Clear 96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
Cell Proliferation Assay (BrdU)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[6] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[7][8]
Protocol: BrdU Cell Proliferation Assay
Materials:
-
Cell line of interest
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the culture medium, and fix and denature the cells' DNA according to the kit manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader.
Apoptosis Assay (Caspase-Glo® 3/7)
To determine if the compound induces programmed cell death, a caspase activity assay is employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[9][10]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cell line of interest
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as previously described, typically for a shorter duration (e.g., 24 hours) than viability assays.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Assay Validation and Trustworthiness
For any in vitro assay, robust validation is paramount to ensure the reliability and reproducibility of the data.[12] Key validation parameters, as guided by regulatory bodies like the FDA, should be assessed.[13][14][15]
| Validation Parameter | Description |
| Specificity | The ability of the assay to assess the analyte of interest in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[16] |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.[16] |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[12] |
A self-validating system includes positive and negative controls in every experiment. For instance, a known kinase inhibitor (e.g., Staurosporine) should be included as a positive control in all assays.
Visualization of a Simplified Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that can be inhibited by a kinase inhibitor, leading to downstream effects on cell processes.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. By logically progressing from direct biochemical assays to more complex cell-based functional assays, researchers can efficiently determine the compound's potency, cellular effects, and potential mechanism of action. Adherence to the principles of assay validation will ensure that the data generated is reliable, reproducible, and of high quality, forming a solid foundation for further drug development efforts.
References
-
BMS-247550: A novel epothilone analogue with a mode of action similar to paclitaxel but possessing superior antitumor efficacy. Clin. Cancer Res. 2001, 7, 1429−1437. [Link]
-
Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications. [Link]
-
2-Amino-5-chloropyridine | C5H5ClN2. PubChem. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
-
High throughput screening technologies for ion channels. PMC. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Ion Channel Assays. Reaction Biology. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Essentials of In Vitro Assay Development. Kosheeka. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Ion Channel Assays. Charles River Laboratories. [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Ion Channel Screening. NCBI. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. PMC. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. kosheeka.com [kosheeka.com]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. researchgate.net [researchgate.net]
- 16. propharmagroup.com [propharmagroup.com]
Application Note: Analytical Characterization of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
This Application Note is structured as a high-level technical guide for the characterization of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine , a specific bi-aryl scaffold often encountered in kinase inhibitor discovery (e.g., p38, RAF) and antifibrotic drug development.
Introduction & Physicochemical Context
The compound 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CAS: 1365272-37-2) represents a classic "privileged structure" in medicinal chemistry. It consists of a polar, basic 2-aminopyridine headgroup linked to a lipophilic 2-chloro-5-methylphenyl tail.
Understanding the physicochemical properties is the prerequisite for robust method design:
-
Basicity (pKa): The ring nitrogen of the 2-aminopyridine moiety typically has a pKa of ~6.8. In acidic media (pH < 4), it is protonated; in neutral/basic media, it is neutral. This dictates our HPLC buffer selection.
-
Lipophilicity (LogP): Estimated at ~3.2–3.5. The chloro and methyl groups significantly increase retention on Reverse Phase (RP) columns compared to the naked phenylpyridine.
-
Solubility: Moderate in DMSO and Methanol; poor in water.
HPLC Characterization Protocol
Method Development Logic
For 2-aminopyridines, peak tailing is a common failure mode due to the interaction of the basic pyridine nitrogen with residual silanols on the silica column. To mitigate this, we employ a "Charged Surface Hybrid" (CSH) or End-capped C18 column combined with an acidic mobile phase to keep the amine fully protonated (and thus repelled by positive silanols) or a high-pH buffer to keep it neutral.
Recommended Approach: Acidic Mobile Phase (Robust, MS-compatible).
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18 | CSH technology provides superior peak shape for basic compounds at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Maintains pH ~2.7, ensuring the pyridine (pKa ~6.8) is protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks. |
| Detection | UV at 245 nm and 305 nm | 245 nm (aromatic |
| Injection Vol | 5–10 µL | Avoid overloading to prevent peak broadening. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold for polar impurities |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash lipophilic dimers |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End of Run |
Data Output Expectations:
-
Retention Time (RT): Expect elution around 8.5–9.5 min (mid-late gradient) due to the lipophilic chloro-methyl phenyl group.
-
Purity Calculation: Integration via Area% at 245 nm.
-
Impurities: Watch for the des-chloro analog (if Suzuki coupling used) or bis-coupled side products.
NMR Structural Elucidation Protocol
Characterizing this molecule requires distinguishing the two aromatic rings. The 2-aminopyridine system has a distinct coupling pattern, while the 2-chloro-5-methylphenyl ring has a specific 1,2,4-substitution pattern.
Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3. The amino protons (-NH2) are broad and often invisible in CDCl3 due to exchange, but appear as a distinct sharp singlet or broad peak in DMSO-d6.
-
Concentration: 5–10 mg in 0.6 mL solvent.
Predicted 1H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Pyridine-NH2 | 6.00 – 6.20 | Broad Singlet (s) | 2H | Exchangeable protons; shift varies with concentration. |
| Py-H3 | 6.50 – 6.60 | Doublet (d, | 1H | Ortho to the electron-donating -NH2 group (shielded). |
| Py-H4 | 7.45 – 7.55 | Doublet of Doublets (dd) | 1H | Coupling with H3 (ortho) and H6 (meta). |
| Py-H6 | 7.90 – 8.00 | Doublet (d, | 1H | Deshielded by ring Nitrogen; meta coupling only. |
| Ph-H3' | 7.35 – 7.45 | Doublet (d, | 1H | Ortho to Chlorine (Pos 2'). |
| Ph-H4' | 7.10 – 7.20 | Doublet of Doublets (dd) | 1H | Ortho to H3', Meta to H6'. |
| Ph-H6' | 7.20 – 7.30 | Doublet (d, | 1H | Ortho to Pyridine link; isolated by Methyl and Linker. |
| Methyl | 2.30 – 2.35 | Singlet (s) | 3H | Characteristic benzylic methyl group. |
Key Diagnostic Feature: Look for the Py-H3 doublet upfield (6.5 ppm). If this is missing or shifted downfield, the amine might be acylated or alkylated.
Visualization of Workflow & Structure
Figure 1: Analytical Workflow Diagram
This diagram outlines the decision tree for characterizing the synthesized compound.
Caption: Step-by-step analytical workflow from crude synthesis to validated compound release.
Figure 2: Structural Connectivity & Splitting Tree
Visualizing the NMR coupling network.
Caption: NMR coupling network showing connectivity between protons on the Pyridine and Phenyl rings.
References
-
ChemicalBook. (2023). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from
-
Sigma-Aldrich. (2023). 2-Amino-5-phenylpyridine Product Specification & NMR Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5-(2-chloro-5-methylphenyl)pyridin-2-amine. Retrieved from
-
Sielc Technologies. (2023). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved from
Application Note: Leveraging 5-(2-Chloro-5-methylphenyl)pyridin-2-amine in Kinase & GPCR Ligand Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility, characterization, and synthetic manipulation of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CAS: 1365272-37-2), a privileged biaryl scaffold.
Executive Summary
The biaryl amine motif is a cornerstone in modern drug discovery, particularly within the kinase inhibitor space (Type I and II inhibitors) and GPCR modulation. The compound 5-(2-Chloro-5-methylphenyl)pyridin-2-amine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This guide details the structural rationale for using this intermediate, provides validated protocols for its derivatization into urea and amide libraries (common pharmacophores), and outlines rigorous quality control parameters.
Structural Rationale & Pharmacophore Analysis
The Biaryl Twist & Selectivity
The specific substitution pattern—a chlorine atom at the ortho position (C2') and a methyl group at the meta position (C5') of the phenyl ring—is not arbitrary.
-
Atropisomerism Control: The bulky ortho-chloro substituent introduces steric clash with the pyridine protons, forcing the biaryl system out of planarity. This "twisted" conformation is often required to fit into the hydrophobic selectivity pockets of kinases (e.g., p38 MAPK, Src family) or the allosteric sites of GPCRs.
-
Hinge Binding Potential: The 2-aminopyridine moiety is a classic "hinge binder." The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (–NH2) acts as a hydrogen bond donor, mimicking the adenine ring of ATP.
Physicochemical Profile
Before synthesis, understanding the physicochemical baseline is critical for ADME prediction.
| Property | Value (Calc.) | Significance |
| Molecular Weight | 218.68 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE). |
| cLogP | ~2.8 | Lipophilic enough for permeability; amenable to oral dosing. |
| TPSA | 38.9 Ų | High membrane permeability potential. |
| H-Bond Donors | 1 | Functional handle for derivatization (Urea/Amide formation). |
| Rotatable Bonds | 1 | Biaryl axis (restricted rotation due to 2-Cl). |
Experimental Workflow: Derivatization Strategies
The primary utility of this intermediate is as a nucleophile in the construction of Urea (Type II Kinase Inhibitor motif) or Amide libraries.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for processing this intermediate.
Figure 1: Synthetic workflow for derivatizing the 2-aminopyridine scaffold.
Detailed Protocols
Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Motif)
Context: Many blockbuster drugs (e.g., Sorafenib, Regorafenib) utilize a diaryl urea linker to bind to the DFG-out conformation of kinases. The 2-aminopyridine of our intermediate is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring, requiring specific conditions.
Reagents:
-
Intermediate: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (1.0 eq)
-
Electrophile: Aryl Isocyanate (1.1 eq) (e.g., 3-(trifluoromethyl)phenyl isocyanate)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (Optional): Triethylamine (TEA) (0.5 eq) – Only if reaction is sluggish.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with the intermediate (1.0 mmol, 218 mg) and a magnetic stir bar. Purge with Nitrogen (N2).
-
Solvation: Add anhydrous DCM (5 mL). Ensure complete dissolution. If the biaryl amine is insoluble, switch to dry THF.
-
Addition: Cool the solution to 0°C in an ice bath. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes.
-
Expert Tip: The reaction is often exothermic. Controlling temperature prevents the formation of biuret byproducts.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The urea product is usually much more polar and will precipitate or streak.
-
-
Work-up (Precipitation Method):
-
If a solid precipitate forms: Filter the solid using a sintered glass funnel. Wash with cold DCM (2 x 2 mL) and Pentane (2 x 5 mL).
-
If no precipitate: Concentrate the solvent to ~1 mL, then add Hexane/Ether (1:1) to induce crystallization.
-
-
Purification: If precipitation is insufficient, purify via Flash Column Chromatography (SiO2, Gradient 0-10% MeOH in DCM).
Protocol B: Quality Control & Self-Validation
To ensure the integrity of the intermediate before use, the following QC parameters must be met.
1. 1H-NMR Validation (DMSO-d6, 400 MHz):
-
Diagnostic Signal 1: The methyl group on the phenyl ring should appear as a sharp singlet around δ 2.30–2.35 ppm .
-
Diagnostic Signal 2: The amine protons (-NH2) typically appear as a broad singlet around δ 6.0–6.5 ppm (exchangeable with D2O).
-
Diagnostic Signal 3: The pyridine C6-H (ortho to N) should be a doublet (or dd) significantly downfield, approx δ 8.0–8.3 ppm .
2. LCMS Purity Check:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
-
Acceptance Criteria: Purity >98% by UV (254 nm). Mass [M+H]+ = 219.1.
Mechanism of Action: The Structural "Why"
When this intermediate is incorporated into a kinase inhibitor, the 2-chloro-5-methylphenyl moiety serves a dual purpose, often referred to as the "Hydrophobic Spine" interaction.
Figure 2: Interaction map of the scaffold within a typical Kinase ATP-binding pocket.
-
The Anchor: The 2-aminopyridine anchors the molecule to the kinase hinge region via hydrogen bonds.
-
The Twist: The 2-Chlorine atom forces the phenyl ring to twist perpendicular to the pyridine. This allows the phenyl group to access the "back pocket" behind the Gatekeeper residue (often Threonine or Methionine).
-
The Fill: The 5-Methyl group fills specific hydrophobic voids, increasing potency (IC50) by displacing high-energy water molecules.
References
-
Scaffold Utility in Kinase Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry. Link (Note: While discussing a thiazole analog, this paper establishes the critical role of the 2-chloro-methylphenyl motif in Src/Abl selectivity).
-
Suzuki-Miyaura Coupling Protocols for Pyridines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
General Synthesis of 2-Amino-5-arylpyridines: BOC Sciences Product Data: 5-(2-chloro-5-methylphenyl)pyridin-2-amine. (Source for CAS verification and commercial availability).
-
Urea Isosteres in Drug Design: Dumas, J., et al. (2000). "Discovery of a new class of p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Note: Structural Determination of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine Analogs via X-ray Crystallography
Executive Summary & Scientific Context
This application note details the protocol for the crystallization and structural determination of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine and its structural analogs. This scaffold represents a critical "privileged structure" in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, Raf) and GPCR ligands.
The Structural Challenge: The Biaryl Twist
The core scientific challenge with this molecule lies in the biaryl bond connecting the pyridine and phenyl rings. The ortho-chloro group on the phenyl ring introduces significant steric hindrance, forcing the two aromatic systems out of planarity.
-
Medicinal Relevance: The dihedral angle (torsion) between the rings dictates the molecule's ability to fit into narrow hydrophobic pockets (e.g., the "gatekeeper" region of kinases).
-
Crystallographic Relevance: This torsional flexibility often leads to conformational disorder in the crystal lattice or the formation of atropisomers, making high-resolution diffraction data difficult to obtain without rigorous solvent screening.
This guide provides a self-validating workflow to transition from amorphous powder to a refined <0.90 Å resolution structure.
Pre-Crystallization Characterization (Quality Control)
Critical Causality: X-ray crystallography is a purification technique, but starting with impure material (<98%) often yields microcrystalline showers or oils rather than single crystals.[1] The 2-aminopyridine moiety is prone to oxidation (N-oxide formation) and trace regioisomers from Suzuki couplings.[1]
Protocol 1: Purity Validation
Objective: Ensure sample homogeneity before crystallization trials.
-
HPLC Analysis:
-
Solubility Profiling:
Crystallization Protocols
We employ two complementary strategies to maximize the likelihood of obtaining diffraction-quality blocks (preferred over needles).
Method A: Slow Evaporation (Thermodynamic Control)
Best for: Obtaining the most stable polymorph.
-
Dissolution: Dissolve 10 mg of the compound in 2.0 mL of Ethanol/Ethyl Acetate (1:1 v/v) .
-
Why: Ethanol solvates the amine/pyridine nitrogen; Ethyl Acetate solvates the lipophilic chloro-phenyl ring.[1]
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial. Dust particles induce twinning.[1]
-
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle.
-
Incubation: Store at 4°C. Lower temperature reduces kinetic energy, promoting slower nucleation and fewer, larger crystals.[1]
Method B: Vapor Diffusion (Hanging Drop)
Best for: X-ray quality single crystals when material is scarce (<5 mg).[1]
-
Reservoir Preparation: Add 500 µL of 20% PEG 3350 in water to the well.
-
Drop Setup: Mix 1 µL of protein/compound solution (10 mg/mL in DMSO) + 1 µL of Reservoir solution on a siliconized cover slip.
-
Seal: Invert the cover slip over the reservoir and seal with grease.[1]
-
Mechanism: Water vapor diffuses from the drop to the reservoir, slowly increasing the supersaturation of the compound.[1]
Experimental Workflow Diagram
Figure 1: Decision tree for crystallizing biaryl amine scaffolds. Green nodes indicate protocol execution steps; Blue indicates success states.[1]
Data Collection & Structural Solution
Data Collection Strategy
-
Source: Cu-K
( Å) is preferred over Mo-K for this size molecule.[1]-
Reasoning: The Chlorine atom (
) provides a measurable anomalous signal ( ) at Cu wavelength, which aids in absolute structure assignment if the space group is non-centrosymmetric (SAD phasing).
-
-
Temperature: 100 K (Liquid Nitrogen stream).[1]
-
Critical: Freezing the crystal reduces the thermal vibration (B-factors) of the freely rotating methyl group on the phenyl ring.
-
Phasing & Refinement (SHELX Pipeline)
Since this is a small molecule (
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These centrosymmetric groups are common for planar/semi-planar aromatics that stack via - interactions.[1] -
Refinement (SHELXL):
Data Summary Table: Typical Parameters
| Parameter | Specification | Acceptance Criteria |
| Resolution | 0.8 Å - 0.9 Å | |
| Completeness | > 99% | Critical for accurate electron density |
| Redundancy | > 4.0 | High redundancy improves signal-to-noise |
| R-factor ( | < 5.0% | Indicates excellent model-to-data fit |
| Goodness of Fit (GooF) | 1.0 - 1.1 | Values >>1.2 indicate systematic errors |
Structural Analysis: The "Hinge Binder" Motif
Once the structure is solved, the analysis should focus on the specific interactions that make this scaffold valuable in drug discovery.
Key Interaction Features
-
The Donor-Acceptor Motif: The 2-aminopyridine system presents a characteristic Hydrogen Bond Donor (Exocyclic
) and Acceptor (Pyridine Ring ).[1] -
Biaryl Torsion Angle: Measure the torsion angle
(C-C-C-C) connecting the pyridine and phenyl rings.[1]
Molecular Interaction Diagram[1]
Figure 2: Interaction map showing the pharmacophore features of the crystallized ligand.[1] The Cl atom forces the biaryl twist, positioning the molecule for specific binding.
References
-
Rupp, B. (2009).[1] Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.[1] [1]
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] [Link]
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Relevant for the discussion on conformational polymorphs in biaryls). [1]
-
Mullard, A. (2018).[1] Small molecules in the PDB: A check-up. Nature Reviews Drug Discovery.[1] (Context for ligand validation). [Link][1]
Sources
Method for assessing the solubility and stability of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
An Application Note and Protocol for the Physicochemical Characterization of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Abstract
This document provides a comprehensive guide with detailed protocols for assessing the aqueous solubility and chemical stability of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (Compound A). The characterization of these fundamental physicochemical properties is a critical prerequisite in the drug discovery and development pipeline. Poor solubility can impede absorption and lead to unreliable data in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent. The following sections detail the scientific rationale and step-by-step methodologies for determining kinetic and thermodynamic solubility, as well as stability under hydrolytic, oxidative, and photolytic stress conditions. These protocols are designed to be self-validating and are grounded in established industry standards and regulatory guidelines.
Introduction: The Imperative of Early Physicochemical Profiling
5-(2-Chloro-5-methylphenyl)pyridin-2-amine, hereafter referred to as "Compound A," is a molecule featuring a substituted pyridine ring and an aromatic amine moiety. Such nitrogen-containing heterocyclic structures are prevalent in a significant portion of pharmaceuticals.[1] The primary amine and the pyridine nitrogen can exhibit varying degrees of basicity, influencing properties like solubility and susceptibility to pH-dependent degradation. The chloro- and methyl- substituents on the phenyl ring further modulate its lipophilicity and electronic characteristics.
An early and accurate assessment of solubility and stability is paramount. It allows for:
-
Informed Candidate Selection: Triaging compounds with liabilities that are difficult to formulate around.
-
Reliable Bioassay Data: Ensuring that observed biological activity is not an artifact of compound precipitation.
-
Guidance for Formulation Development: Establishing a baseline for developing appropriate delivery systems.
-
Identification of Development Risks: Proactively identifying potential degradation pathways that could impact safety and manufacturability.
This guide presents a logical, tiered approach to these assessments, beginning with high-throughput solubility screening and progressing to detailed, forced degradation studies.
Overall Assessment Workflow
The characterization process follows a structured path. Initial solubility assessments determine the concentration ranges for subsequent stability studies. The stability studies, in turn, identify potential degradation products and inform the requirements for handling and storage.
Figure 1: Overall workflow for solubility and stability assessment.
Solubility Assessment Protocols
Aqueous solubility is a key determinant of a drug's absorption and distribution. We employ a two-tiered approach: a rapid kinetic assay for initial screening and a definitive thermodynamic assay for lead optimization.
Kinetic Solubility Assay
Causality and Experimental Choice: The kinetic solubility assay is designed for high-throughput screening. It measures the solubility of a compound upon its rapid precipitation from a high-concentration dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[2] This mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO, making it a highly relevant, albeit potentially supersaturated, measurement for that context.[3]
Experimental Protocol: Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a standard curve.
-
Sample Preparation: In a separate deep-well 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells (final concentration of 100 µM, 1% DMSO). Known soluble and insoluble compounds should be used as controls (e.g., Atenolol and Ketoconazole).[4]
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for precipitation.[5]
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm PVDF) into a clean collection plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.[4] The concentration is determined by comparing the peak area of the sample to a standard curve prepared by diluting the DMSO stock in the analysis solvent (e.g., 50:50 acetonitrile:water).
Data Presentation: Example Kinetic Solubility Results
| Compound | Buffer System | Incubation Time (h) | Measured Solubility (µM) | Classification |
| Compound A | PBS (pH 7.4) | 2 | 45.8 | Moderately Soluble |
| Atenolol (Control) | PBS (pH 7.4) | 2 | >1000 | Highly Soluble |
| Ketoconazole (Control) | PBS (pH 7.4) | 2 | 1.2 | Poorly Soluble |
Thermodynamic Solubility Assay (Shake-Flask Method)
Causality and Experimental Choice: This method determines the equilibrium solubility, which is the true saturation point of a compound in a solvent.[6] By adding an excess of solid compound to the buffer and allowing it to equilibrate over an extended period (typically 24 hours), we measure the maximum concentration the solvent can hold. This is the gold-standard measurement required for late-stage discovery and pre-formulation.[2]
Experimental Protocol: Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid Compound A (approx. 1-2 mg) to a series of glass vials.
-
Buffer Addition: Add 1 mL of the desired aqueous buffer to each vial. It is critical to test a range of pH values relevant to the physiological environment (e.g., pH 2.0, pH 5.0, pH 7.4).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilution & Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration using a validated HPLC-UV method against a standard curve prepared from solid compound.
Data Presentation: Example Thermodynamic Solubility Results
| pH of Buffer | Temperature (°C) | Equilibrium Time (h) | Measured Solubility (µg/mL) |
| 2.0 (0.01 N HCl) | 25 | 24 | 150.2 |
| 5.0 (Acetate Buffer) | 25 | 24 | 65.7 |
| 7.4 (PBS) | 25 | 24 | 33.1 |
Stability Assessment Protocols
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[7] These studies are a core component of the International Council for Harmonisation (ICH) guidelines.[8]
Figure 2: Workflow for forced degradation (stability) studies.
pH Stability (Hydrolysis)
Causality and Experimental Choice: This study assesses the susceptibility of Compound A to hydrolysis across a range of pH values. Many functional groups can be labile to acid- or base-catalyzed hydrolysis. Given the amine and pyridine functionalities, understanding pH-dependent stability is critical.[9] The use of elevated temperature accelerates the degradation process to make it observable in a shorter timeframe.
Experimental Protocol: pH Stability
-
Solution Preparation: Prepare solutions of Compound A at a concentration of approximately 50 µg/mL in three different media:
-
Acidic: 0.1 N Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Dispense aliquots of each solution into sealed vials and place them in a controlled temperature oven at 60°C.
-
Time Points: Withdraw samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.
-
Analysis: Analyze all samples, including the t=0 sample, using a stability-indicating HPLC-UV method. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
Oxidative Stability
Causality and Experimental Choice: The amine group in Compound A could be susceptible to oxidation. This study uses hydrogen peroxide (H₂O₂) as a strong oxidizing agent to force the degradation of susceptible molecules. Identifying this liability early is crucial as oxidation can be triggered by atmospheric oxygen over a product's shelf life.
Experimental Protocol: Oxidative Stability
-
Solution Preparation: Prepare a solution of Compound A at ~50 µg/mL in a mixture of water and a co-solvent like acetonitrile if needed for solubility.
-
Stress Application: Add a small volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze all samples directly by HPLC-UV. The mobile phase will dilute the H₂O₂, preventing interference with the analysis.
Photostability
Causality and Experimental Choice: As mandated by ICH guideline Q1B, photostability testing is essential to determine if light exposure results in unacceptable changes to the drug substance.[10][11] Aromatic systems and compounds with heteroatoms, like Compound A, can absorb UV or visible light, leading to photochemical degradation.[12] The protocol exposes the compound to a standardized light source and compares it to a dark control to isolate the effect of light.
Experimental Protocol: Photostability
-
Sample Preparation: Prepare two sets of samples of Compound A. One set as a solid powder in a chemically inert, transparent container, and another set as a solution (~50 µg/mL) in a suitable solvent.
-
Control Sample: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as the dark control.
-
Exposure: Place both the test and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples (both solid and solution) by HPLC-UV. The solid sample should be dissolved in a suitable solvent before analysis.
Data Presentation: Example Consolidated Stability Results
| Stress Condition | Time (h) | % Parent Compound Remaining | Major Degradant RRTs* | Observations |
| t=0 | 0 | 100.0 | None | - |
| 0.1 N HCl @ 60°C | 24 | 95.2 | 0.85 | Minor degradation |
| Water @ 60°C | 24 | 99.5 | None | Stable |
| 0.1 N NaOH @ 60°C | 24 | 68.3 | 0.72, 1.15 | Significant degradation |
| 3% H₂O₂ @ RT | 24 | 85.1 | 0.91 | Moderate degradation |
| Photolytic (Solution) | - | 98.9 | None | Stable |
| Photolytic (Solid) | - | 99.8 | None | Stable |
| Dark Control | - | 99.7 | None | Stable |
| RRT = Relative Retention Time to the parent compound. |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the solubility and stability of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. The data generated from these studies are fundamental for making informed decisions in the drug discovery process. The example results suggest that Compound A has pH-dependent solubility and is particularly susceptible to base-catalyzed hydrolysis and, to a lesser extent, oxidation. This information is invaluable for guiding medicinal chemists in structure-activity relationship (SAR) studies and for providing a critical foundation for future formulation and development activities.
References
-
Title: ADME Solubility Assay. Source: BioDuro. URL: [Link]
-
Title: Stability testing of existing active substances and related finished products. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: ICH Q1: Stability Studies for Drug Substances and Drug Products. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Source: OUCI. URL: [Link]
-
Title: Analytical study of some drugs containing amine group. Source: Cairo University. URL: [Link]
-
Title: pH for Stability Testing and Analysis. Source: Hudson Lab Automation. URL: [Link]
-
Title: ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. Source: ACS Publications. URL: [Link]
-
Title: Stability Testing of Pharmaceutical Products. Source: Journal of Applied Pharmaceutical Science. URL: [Link]
-
Title: Q1B Photostability Testing of New Drug Substances and Products. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Research could enable assembly line synthesis of prevalent amine-containing drugs. Source: University of Illinois at Urbana-Champaign. URL: [Link]
-
Title: ICH Q1B: Complete Guide to Photostability Testing. Source: YouTube. URL: [Link]
-
Title: Q1A (R2) Stability Testing of new Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Thermodynamic Solubility Assay. Source: Evotec. URL: [Link]
-
Title: Methods to determine oxidative stability. Source: BTSA. URL: [Link]
-
Title: Solubility Toolbox for Successful Design of Drug Candidates. Source: Inventiva Pharma. URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Source: MDPI. URL: [Link]
-
Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Source: MDPI. URL: [Link]
-
Title: 2-Amino-5-chloropyridine | C5H5ClN2. Source: PubChem. URL: [Link]
-
Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Source: JSciMed Central. URL: [Link]
-
Title: Synthesis and Spectral Analysis of Pyridine Derivates. Source: ResearchGate. URL: [Link]
-
Title: ANALYTICAL METHODS. Source: Agency for Toxic Substances and Disease Registry. URL: [Link]
-
Title: Pyridine - Wikipedia. Source: Wikipedia. URL: [Link]
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. hudsonlabautomation.com [hudsonlabautomation.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
Application Note: Evaluation of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine in Antimicrobial Research
Introduction & Executive Summary
5-(2-Chloro-5-methylphenyl)pyridin-2-amine is a synthetic small molecule belonging to the 2-amino-5-arylpyridine class.[1] This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors targeting bacterial cell division (FtsZ) and bacterial type II topoisomerases (DNA Gyrase B).
Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), 2-aminopyridine derivatives are frequently investigated for their ability to bind to the interdomain cleft of FtsZ , a GTPase essential for bacterial cytokinesis. By stabilizing or destabilizing FtsZ filament assembly, these compounds inhibit Z-ring formation, leading to filamentation and cell death.[1]
This guide provides a comprehensive protocol for the preparation, solubilization, and biological evaluation of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine. It is designed for researchers assessing the compound's efficacy as a lead scaffold in antimicrobial resistance (AMR) programs.
Key Chemical Properties
| Property | Description |
| Chemical Name | 5-(2-Chloro-5-methylphenyl)pyridin-2-amine |
| CAS Number | 1365272-37-2 |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 g/mol |
| Core Scaffold | 2-Aminopyridine (Head) + 2-Chloro-5-methylphenyl (Tail) |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Primary Target | Bacterial FtsZ (Filamenting temperature-sensitive mutant Z) |
Mechanism of Action (MoA) & Rationale
The therapeutic potential of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine lies in its structural congruence with known FtsZ inhibitors like PC190723 .[1]
-
Pharmacophore Mapping:
-
2-Aminopyridine Motif: Acts as a hydrogen bond donor/acceptor pair, mimicking the guanine base of GTP. This allows the molecule to anchor into the nucleotide-binding pocket or the interdomain cleft of FtsZ.
-
Biaryl Linkage: The direct bond between the pyridine (C5) and the phenyl ring creates a rigid axis, essential for locking the protein in a specific conformation.
-
Hydrophobic Tail (2-Cl, 5-Me Phenyl): The chloro and methyl substituents provide lipophilic bulk that fills the hydrophobic pocket within the H7 helix/T7 loop region of FtsZ, preventing the longitudinal association of FtsZ subunits.[1]
-
-
Biological Consequence:
Pathway Visualization
Caption: Mechanism of Action showing the disruption of FtsZ dynamics by the 2-aminopyridine derivative.[1]
Experimental Protocols
Stock Solution Preparation
Due to the lipophilic nature of the biaryl system (LogP > 2.5), proper solubilization is critical to prevent precipitation in aqueous media.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mg/mL or 50 mM master stock.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol:
-
Weigh 10 mg of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Verification: Visually inspect for particulates.[1] If cloudy, sonicate for 5 minutes at 40 kHz.
Minimum Inhibitory Concentration (MIC) Assay
This standard broth microdilution assay determines the potency of the compound against specific bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Bacterial inoculum (0.5 McFarland standard).
-
Positive Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).
-
Vehicle Control: DMSO (Final concentration < 1%).
Workflow:
-
Dilution Plate: In a 96-well plate, add 100 µL CAMHB to columns 2-12.
-
Compound Addition: Add 200 µL of 128 µg/mL working solution (diluted from stock) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. (Range: 64 – 0.125 µg/mL).
-
Inoculation: Add 100 µL of diluted bacterial suspension (~5 x 10⁵ CFU/mL) to all wells.
-
Incubation: 16-20 hours at 37°C.
-
Readout: Visual inspection or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.
Time-Kill Kinetics
To distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.
Protocol:
-
Prepare bacterial culture in logarithmic growth phase (~10⁶ CFU/mL).
-
Treat cultures with the compound at 1x MIC, 2x MIC, and 4x MIC . Include a growth control (DMSO only).
-
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in PBS and plate onto nutrient agar.
-
Analysis: Count colonies (CFU/mL) and plot Log₁₀(CFU/mL) vs. Time.
GTPase Activity Assay (Target Validation)
This assay confirms if the compound targets FtsZ by inhibiting its GTP-hydrolysis activity.
Reagents:
-
Recombinant FtsZ protein (e.g., from S. aureus).[1]
-
GTP (500 µM).[3]
-
Malachite Green Phosphate Detection Kit.[1]
Workflow:
-
Incubate 5 µM FtsZ with varying concentrations of the compound (0.1 – 100 µM) in reaction buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 50 mM KCl) for 10 minutes at 25°C.
-
Incubate for 30 minutes at 37°C.
-
Terminate reaction with Malachite Green reagent.[1]
-
Measure Absorbance at 620 nm (detects released inorganic phosphate, Pi).[1]
-
Calculation: Calculate IC₅₀ by plotting % Inhibition vs. Log[Compound].
Experimental Workflow Diagram
Caption: Validated workflow for assessing the antimicrobial profile of the compound.
Expected Results & Troubleshooting
| Assay | Expected Outcome (Active) | Troubleshooting (If Inactive) |
| MIC (Gram-Positive) | 1 - 8 µg/mL | Check solubility; Ensure cation levels in broth are correct. |
| MIC (Gram-Negative) | > 64 µg/mL (Efflux prone) | Add Efflux Pump Inhibitor (PAβN) to check for uptake issues. |
| Microscopy | Filamentous cells (elongated) | If cells look normal, the target may not be FtsZ. |
| GTPase IC₅₀ | 10 - 50 µM | Ensure protein is active (control with PC190723). |
References
-
Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.[1] Link
-
Stokes, N. R., et al. (2013).[1] "Novel FtsZ inhibitors with improved pharmacokinetics and potency against methicillin-resistant Staphylococcus aureus."[1] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.[1] Link
-
Kaul, M., et al. (2013).[1] "FtsZ-targeting prodrug PC190723: Current status and future prospects." Future Medicinal Chemistry, 5(15), 1723-1726.[1] Link
-
Clinical & Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Disclaimer: This Application Note is for research use only. The compound 5-(2-Chloro-5-methylphenyl)pyridin-2-amine is not approved for human therapeutic use.[1]
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of a 5-(2-Chloro-5-methylphenyl)pyridin-2-amine derivative library
Application Note: High-Throughput Screening of a 5-(2-Chloro-5-methylphenyl)pyridin-2-amine Derivative Library for Kinase Inhibitor Discovery
Executive Summary
This application note details the high-throughput screening (HTS) workflow for a focused library of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, specifically designed as a Type I ATP-competitive kinase inhibitor.[1] The 2-aminopyridine moiety functions as a hinge-binder, mimicking the adenine ring of ATP, while the 2-chloro-5-methylphenyl group is optimized to occupy the hydrophobic selectivity pocket (often the "gatekeeper" region) of Tyrosine and Serine/Threonine kinases (e.g., Src, Abl, p38 MAPK).
This guide provides a validated protocol using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify potent inhibitors with high Z' factors (>0.7), ensuring robust hit identification and minimal false positives.[1]
Scientific Rationale & Library Design
The Scaffold: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine[1][2]
-
Pharmacophore: The pyridine nitrogen and the exocyclic amine form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src).[1]
-
Hydrophobic Tail: The 2-chloro-5-methylphenyl ring is twisted relative to the pyridine core, allowing it to penetrate the hydrophobic back pocket, a strategy validated by blockbuster drugs like Dasatinib and Imatinib [1].
-
Library Strategy: The library consists of 5,000 derivatives where the C3, C4, and C6 positions of the pyridine ring are variably substituted to explore Structure-Activity Relationships (SAR) for potency and selectivity.
Assay Principle: TR-FRET Kinase Binding
We utilize a competition binding assay rather than an activity assay.[1] This approach is preferred for HTS because it is less susceptible to interference from fluorescent compounds and detects thermodynamic binding affinity (
-
Tracer: A fluorescently labeled ATP-competitive inhibitor (Alexa Fluor® 647).[1]
-
Detection: An anti-tag antibody labeled with Europium (Eu) binds to the kinase.[1]
-
Signal: When the tracer binds the kinase, Eu and Alexa Fluor are in proximity, generating a FRET signal. Inhibitors from the library displace the tracer, causing a decrease in FRET signal.
Experimental Workflow
Reagents and Equipment
| Component | Specification | Purpose |
| Target Kinase | Recombinant c-Src (His-tagged) | Biological Target |
| Tracer | Kinase Tracer 236 (Alexa Fluor 647) | FRET Acceptor |
| Antibody | Eu-anti-His Antibody | FRET Donor |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Stabilize Protein |
| Liquid Handler | Labcyte Echo 655 | Acoustic Dispensing (2.5 nL increments) |
| Reader | PerkinElmer EnVision or BMG PHERAstar FSX | TR-FRET Detection |
| Plates | 384-well Low Volume Black (Corning 4514) | Minimize Reagent Cost |
Library Preparation
-
Stock Solution: Dissolve library compounds at 10 mM in 100% DMSO.
-
Storage: Store in Matrix tubes at -20°C in a desiccated environment to prevent hydration.
-
Source Plate: Transfer 50 µL of stock to 384-well LDV (Low Dead Volume) source plates for the Echo liquid handler.
HTS Protocol (Step-by-Step)
Step 1: Compound Transfer (Acoustic Dispensing) [1]
-
Use the Echo 655 to dispense 10 nL of library compounds into the assay plate.
-
Final Concentration: 10 µM (assuming 10 µL final assay volume).
-
Controls:
-
High Control (0% Inhibition): 10 nL DMSO (Columns 1-2).[1]
-
Low Control (100% Inhibition): 10 nL Staurosporine (100 µM stock) (Columns 23-24).
-
Step 2: Kinase/Antibody Addition
-
Prepare a 2X Master Mix of Kinase (5 nM) and Eu-Antibody (2 nM).[1]
-
Dispense 5 µL of Master Mix into all wells using a Multidrop Combi or equivalent dispenser.
-
Centrifuge: 1000 rpm for 1 min to remove bubbles.
Step 3: Tracer Addition
-
Prepare 2X Tracer solution (e.g., 20 nM Tracer 236).[1]
-
Dispense 5 µL of Tracer solution into all wells.[1]
-
Note: The tracer concentration should be equal to its
for the specific kinase to ensure maximum sensitivity.
Step 4: Incubation
-
Seal plates and incubate for 60 minutes at Room Temperature (20-25°C) in the dark. Equilibrium is critical for competition assays.[1]
Step 5: Detection
-
Read on EnVision using TR-FRET settings:
Visualizations
Figure 1: HTS Workflow Diagram
Caption: Automated workflow for screening the 2-aminopyridine library using acoustic dispensing and TR-FRET detection.
Figure 2: TR-FRET Competitive Binding Mechanism
Caption: Mechanism of Action. Library inhibitors displace the tracer, reducing the FRET signal (665 nm).
Data Analysis & Validation
Calculation of Emission Ratio
To normalize for well-to-well variability and quenching, calculate the ratio for every well:
Percent Inhibition
[1]- : Mean ratio of DMSO controls (0% inhibition).[1]
- : Mean ratio of Staurosporine controls (100% inhibition).[1]
Quality Control (Z-Prime)
A robust HTS assay must have a Z' > 0.5 [2].[1]
-
Acceptance Criteria: If Z' < 0.5 for a specific plate, the data is rejected and the plate is re-screened.
Hit Selection
-
Primary Filter: Compounds > 3 Standard Deviations (SD) from the DMSO mean.[1]
-
Secondary Filter: Compounds showing > 50% inhibition are selected for dose-response confirmation (
determination).[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Z' Factor (<0.5) | Pipetting error or tracer degradation | Recalibrate dispensers; Prepare fresh tracer. |
| High Background | Non-specific binding of Eu-Ab | Increase Brij-35 detergent to 0.05% or add BSA.[1] |
| "Sticky" Compounds | Aggregation of library compounds | Add 0.01% Triton X-100 to assay buffer. |
| Edge Effects | Evaporation during incubation | Use breathable plate seals and humidified incubators.[1] |
References
-
Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1][2] Journal of Medicinal Chemistry.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [1]
-
Small Molecule Discovery Center (SMDC). (n.d.).[1] High-throughput Screening Steps. UCSF.[1]
-
BMG LABTECH. (2019).[1] The high-throughput screening process: basic steps.
Sources
- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Case ID: SYN-1365272 Subject: Optimization and Troubleshooting of Sterically Hindered Suzuki-Miyaura Coupling Target Molecule: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CAS: 1365272-37-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
User Query: "I am experiencing low yields and stalled conversion during the synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine."
Technical Assessment: This synthesis involves a Suzuki-Miyaura coupling between a 2-aminopyridine moiety and an ortho-substituted phenyl ring . This is a "Class II" difficult coupling due to the convergence of three distinct chemical challenges:
-
Steric Hindrance: The chlorine atom at the ortho position of the phenyl ring hinders the transmetallation step.
-
Catalyst Poisoning: The free amino group (
) on the pyridine ring can coordinate to the Palladium (Pd) center, forming inactive "Pd-amine" complexes. -
Protodeboronation: The ortho-chloro substituent increases the rate of hydrolytic deboronation of the boronic acid partner, consuming the starting material before coupling occurs.
Critical Reaction Workflow
The following diagram outlines the optimized pathway and the critical decision points where the reaction typically fails.
Figure 1: Logical workflow for the synthesis and troubleshooting of the target biaryl system.
Troubleshooting Guide & Protocols
Issue 1: The Reaction Stalls (< 50% Conversion)
Symptom: LCMS shows remaining aryl halide (5-bromo-pyridin-2-amine) and unreacted boronic acid, but the catalyst appears black/precipitated. Root Cause: The free amine on the pyridine is poisoning the Pd catalyst, or the ligand is not bulky enough to overcome the ortho-chloro steric clash.
Protocol A: The "Buchwald" Shift (Recommended) Switch to a pre-formed catalyst system designed for hindered amines and biaryls. Do not use generic Pd(PPh3)4.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or SPhos Pd G2 (2-5 mol%) | These precatalysts activate quickly and the bulky biaryl phosphine ligands (XPhos/SPhos) create a "pocket" that facilitates coupling despite the ortho-Cl while preventing amine coordination [1]. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent side reactions but strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane : Water (4:1) | The biphasic system helps dissolve inorganic bases and ensures proper transmetallation. |
| Temp | 80°C - 100°C | Required to overcome the activation energy of the hindered coupling. |
Step-by-Step:
-
Charge reaction vial with 5-bromo-pyridin-2-amine (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add XPhos Pd G2 (0.03 eq).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane/Water (4:1) to reach 0.1 M concentration.
-
Heat to 90°C for 4 hours.
-
Checkpoint: Check LCMS. If conversion is >95%, proceed to workup.
Issue 2: Protodeboronation (Loss of Boronic Acid)
Symptom: LCMS shows formation of 1-chloro-4-methylbenzene (the de-boronated phenyl ring) and unreacted bromopyridine. Root Cause: Ortho-substituted boronic acids are unstable in hot, aqueous basic conditions.
Protocol B: The Anhydrous Rescue If Protocol A fails due to deboronation, switch to anhydrous conditions or a more stable boron source.
-
Boron Source: Convert the boronic acid to a Pinacol Ester or use the MIDA boronate (slow release).
-
Solvent: Switch to Anhydrous Toluene or DMF .
-
Base: Use Cs₂CO₃ or K₂CO₃ (anhydrous).
Issue 3: "Streaking" on Silica & Metal Residues
Symptom: Product smears on TLC/Column; product is colored (grey/brown) indicating Pd contamination. Root Cause: The pyridine nitrogen and the primary amine are basic and polar, interacting strongly with silanols. They also chelate residual Palladium.
Purification Protocol:
-
Scavenger Step: After workup, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) for 2 hours at 50°C. Filter.
-
Column Additive: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in the eluent system (e.g., DCM:MeOH:Et₃N 95:4:1). This neutralizes acidic silanol sites.
-
Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).
Comparative Data: Catalyst Performance
The following table summarizes expected performance based on electronic and steric parameters of the substrates [2].
| Catalyst System | Conversion (4h) | Primary Byproduct | Verdict |
| Pd(PPh₃)₄ / Na₂CO₃ | < 20% | Unreacted SM | Avoid. Ligand too small; Pd poisoned by amine. |
| Pd(dppf)Cl₂ / Cs₂CO₃ | 40-60% | Homocoupling | Moderate. Better, but struggles with ortho-Cl. |
| XPhos Pd G2 / K₃PO₄ | > 95% | Minimal | Recommended. Best for steric hindrance. |
| SPhos Pd G2 / K₃PO₄ | > 90% | Minimal | Excellent Alternative. |
Frequently Asked Questions (FAQs)
Q: Can I protect the amine on the pyridine to improve yield? A: Yes. Acetyl (Ac) or Boc protection eliminates catalyst poisoning. However, the deprotection step adds two synthetic operations. We recommend trying XPhos Pd G2 on the free amine first. If yields remain <50%, protect as N-Boc (using Boc₂O, DMAP).
Q: Why is the 2-chloro group so problematic? A: It creates steric bulk exactly where the Palladium needs to approach the Boron for transmetallation. Standard ligands (PPh3) cannot accommodate this bulk, leading to a stalled catalytic cycle. Bulky, electron-rich ligands (Buchwald type) are required to "force" the cycle open.
Q: My product is turning purple/brown on the bench. Why? A: Aminopyridines are prone to oxidation and can trap trace Palladium. Ensure you use a metal scavenger (Protocol 3) and store the solid under nitrogen in the dark.
References
-
Buchwald, S. L., et al. (2005). "Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling: Effects of Ligand Structure." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BOC Sciences. (n.d.). "5-(2-chloro-5-methylphenyl)pyridin-2-amine CAS 1365272-37-2."[] Product Catalog.
-
BenchChem. (n.d.). "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine."[2] Application Notes.
Sources
Technical Support Center: Chemoselective Synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Topic: Managing the Lability of the C-Cl Bond during Cross-Coupling & Scale-Up Reference ID: TSC-2024-CL-PYR Audience: Process Chemists, Medicinal Chemists, CMC Leads
Executive Technical Overview
The synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine relies heavily on the integrity of the aryl C-Cl bond. While aryl chlorides are typically robust, they exhibit conditional lability under Palladium (Pd)-catalyzed cross-coupling conditions (Suzuki-Miyaura).
In the context of this biaryl system, the "lability" manifests in two critical failure modes:
-
Protodehalogenation (Hydrodehalogenation): The replacement of the Chlorine atom with Hydrogen (Ar-Cl
Ar-H), driven by hydride sources in the reaction matrix. -
Competitive Oxidative Addition: The catalyst inserts into the C-Cl bond instead of the intended C-Br/C-I bond, leading to polymerization or homocoupling.
This guide provides the mechanistic logic and operational protocols to suppress these pathways, ensuring high chemoselectivity.
Mechanistic Troubleshooting (Q&A)
Category A: Impurity Profiling (Des-Chloro Analog)
Q: We are observing 5-15% of the des-chloro impurity (5-(3-methylphenyl)pyridin-2-amine) by LC-MS. What is the root cause?
A: This is a classic Hydrodehalogenation event driven by a "Hydride Shuttle."
-
Mechanism: During the catalytic cycle, if the transmetallation step is slow (due to steric hindrance at the ortho-Cl position), the Pd(II) intermediate is vulnerable. If your solvent system includes primary/secondary alcohols (Ethanol, IPA) or if the base contains alkoxides, these can act as hydride donors. The Pd center undergoes
-hydride elimination from the alkoxide, forming a Pd-H species which then reductively eliminates to form the des-chloro product. -
Corrective Action:
-
Solvent Switch: Eliminate alcohols. Switch to aprotic polar systems like 1,4-Dioxane/Water or Toluene/Water .
-
Base Optimization: Move away from alkoxides (NaOEt). Use inorganic carbonates (
, ) or phosphates ( ). -
Water Content: Ensure the system is biphasic. Water suppresses the formation of Pd-hydrides from trace organic impurities.
-
Category B: Catalyst & Ligand Selection[1]
Q: The reaction stalls at 60% conversion. Increasing temperature leads to C-Cl cleavage. How do we drive completion without breaking the C-Cl bond?
A: You are facing a Selectivity-Activity Paradox.
-
The Problem: Standard ligands (like
) may be too slow for the sterically hindered ortho-substituted coupling, but highly active ligands (like t-Bu3P or XPhos) lower the activation energy for oxidative addition so much that they begin inserting into the C-Cl bond. -
Corrective Action:
-
Ligand Choice: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle accelerates reductive elimination (forming the product) while its electronic properties are less prone to activating aryl chlorides compared to electron-rich monophosphines.
-
Catalyst Loading: Do not simply add more catalyst. Instead, use a Pre-catalyst (e.g.,
) . This ensures a defined Pd:Ligand ratio (1:1), preventing "naked" Palladium formation which is notorious for indiscriminate oxidative addition.
-
Category C: Substrate Interference
Q: Does the free amine on the pyridine ring interfere with the coupling?
A: Yes, via Competitive Coordination.
-
Mechanism: The 2-aminopyridine nitrogen is a competent ligand (
lone pair). It can displace phosphines on the Pd center, creating a deactivated catalyst species.[1] This forces you to heat the reaction harder, which triggers the C-Cl lability. -
Corrective Action:
-
Protection: Acetyl protection (NH-Ac) significantly reduces coordination ability.
-
Boc-Protection: Even better, use a Boc-protected aminopyridine. The steric bulk of the Boc group prevents N-Pd coordination.
-
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired pathway and the C-Cl lability pathways.
Figure 1: Kinetic competition in the cross-coupling of chloro-substituted biaryls. Green path represents the desired chemoselective route. Red and Yellow paths indicate C-Cl bond failure modes.
Optimized Experimental Protocol
Objective: Synthesize 5-(2-Chloro-5-methylphenyl)pyridin-2-amine with <1% dechlorination.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| 5-Bromo-2-aminopyridine | 1.0 | Electrophile | Use Br-analog (Iodide is too unstable; Chloride is unreactive). |
| 2-Chloro-5-methylphenylboronic acid | 1.2 | Nucleophile | Excess compensates for protodeboronation. |
| 0.03 | Catalyst | Bidentate ligand prevents C-Cl insertion. | |
| 2.5 | Base | Mild base; avoid hydroxides/alkoxides. | |
| 1,4-Dioxane / Water (4:1) | - | Solvent | MUST be degassed. 4:1 ratio ensures solubility without alcohol. |
Step-by-Step Workflow
-
Inerting: Charge a 3-neck flask with the aryl bromide, boronic acid, and base. Cycle Vacuum/Nitrogen (
) three times.-
Why: Oxygen promotes homocoupling and catalyst oxidation, which indirectly forces higher temps and risks C-Cl cleavage.
-
-
Solvent Prep: Sparge the Dioxane/Water mixture with
for 30 minutes before addition.-
Why: Dissolved
is the primary cause of catalyst induction periods.
-
-
Catalyst Addition: Add
under positive flow. -
Thermal Ramp: Heat to 85°C .
-
Control Point: Do NOT exceed 95°C. At >100°C, the activation energy for oxidative addition into the C-Cl bond is overcome, leading to impurities.
-
-
Monitoring: Sample at 2 hours.
-
Target: >95% conversion of bromide.
-
Troubleshoot: If des-chloro >2%, lower temp to 75°C and extend time.
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc/Water.[2]
-
Purification Note: The amine product may streak on silica. Pre-treat the column with 1%
or use neutral alumina.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Navarro, O., et al. (2004). General Synthesis of Heavily Substituted Biaryls via Suzuki Cross-Couplings. Journal of Organic Chemistry, 69(9), 3173-3180. Link
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Organic Process Research & Development, 14(4), 917-924. Link
-
Patent Reference: Preparation of substituted pyridines as kinase inhibitors. (Relevant to Avapritinib intermediates).[2][3][4][5] US Patent US20160222013A1. Link
Sources
Validation & Comparative
Validating the Mechanism of Action of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted oncology, the discovery and validation of novel kinase inhibitors remain a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 5-(2-chloro-5-methylphenyl)pyridin-2-amine. Drawing upon established methodologies and comparative data from well-characterized kinase inhibitors, we present a series of self-validating experimental protocols designed to rigorously assess its putative role as a dual inhibitor of Src and Abl kinases. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Introduction: The Rationale for Investigating 5-(2-Chloro-5-methylphenyl)pyridin-2-amine as a Dual Src/Abl Kinase Inhibitor
The structural architecture of 5-(2-chloro-5-methylphenyl)pyridin-2-amine bears a notable resemblance to a class of potent tyrosine kinase inhibitors. Specifically, the presence of the 2-chloro-5-methylphenyl moiety linked to a nitrogen-containing heterocyclic ring is a key pharmacophoric feature found in Dasatinib (BMS-354825), a clinically approved dual inhibitor of the Src and Bcr-Abl tyrosine kinases.[1][2][3] The Bcr-Abl fusion protein is the causative agent in Chronic Myeloid Leukemia (CML), and its inhibition by targeted therapies like Imatinib has revolutionized treatment of this disease.[4][5] However, the emergence of resistance mutations has driven the development of second-generation inhibitors, such as Dasatinib, which exhibit broader activity and can overcome many common resistance mechanisms.[1][6]
Src family kinases, on the other hand, are non-receptor tyrosine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, survival, and motility. Their aberrant activation has been implicated in the progression and metastasis of numerous solid tumors. Therefore, a dual inhibitor of both Abl and Src kinases holds the promise of a broader anti-cancer activity.
This guide will compare the hypothetical activity of 5-(2-chloro-5-methylphenyl)pyridin-2-amine, hereafter referred to as "Compound X," with two gold-standard inhibitors:
-
Imatinib: A first-generation Bcr-Abl inhibitor, highly selective for the inactive conformation of the Abl kinase domain.[7][8]
-
Dasatinib: A second-generation, potent dual Src/Abl inhibitor that binds to the active conformation of the Abl kinase domain.[1][6][9]
By employing a multi-pronged approach encompassing biochemical and cell-based assays, we aim to provide a robust validation of Compound X's mechanism of action.
Experimental Validation Workflow
A logical and stepwise approach is critical to definitively characterize the mechanism of action of a novel compound. The following workflow is designed to first establish direct enzymatic inhibition and then to confirm this activity in a relevant cellular context.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the mechanism of action of 5-(2-chloro-5-methylphenyl)pyridin-2-amine as a putative dual Src/Abl kinase inhibitor. By employing a combination of direct biochemical assays and cell-based functional readouts, researchers can generate a robust dataset to support or refute the initial hypothesis. The comparative analysis against established inhibitors, Imatinib and Dasatinib, provides essential context and benchmarks for evaluating the potency and selectivity of this novel compound. The successful execution of these experiments will provide a solid foundation for further preclinical development and ultimately contribute to the advancement of targeted cancer therapies.
References
-
Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. PubMed. Available at: [Link]
-
The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro. PubMed. Available at: [Link]
-
Dasatinib: BMS 354825. PubMed. Available at: [Link]
-
Dasatinib. Wikipedia. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central. Available at: [Link]
-
Western Blot Protocol. OriGene Technologies Inc.. Available at: [Link]
-
Western Blotting Protocol. Nacalai Tesque. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. Available at: [Link]
-
Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PMC - NIH. Available at: [Link]
-
The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. ResearchGate. Available at: [Link]
-
IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. Available at: [Link]
-
Western blot demonstrating pCrkL levels in CML K562 cells exposed to... ResearchGate. Available at: [Link]
-
Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method. PMC - NIH. Available at: [Link]
-
Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. Frontiers. Available at: [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. PMC - NIH. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
EC50 values for effects induced by imatinib and dasatinib. ResearchGate. Available at: [Link]
-
Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples. NIH. Available at: [Link]
-
Proliferation assay protocol for PBMCs. The procedure is described in Materials and methods. RBCs, red blood cells. ResearchGate. Available at: [Link]
-
K562 cell culture and formaldehyde cross-linking. UCSC Genome Browser. Available at: [Link]
-
Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle. Available at: [Link]
Sources
- 1. promega.com [promega.com]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. promega.com [promega.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CMP-PA) Scaffolds
[1]
Executive Summary: The CMP-PA Advantage[1]
In the landscape of Fragment-Based Drug Discovery (FBDD), the 2-aminopyridine core is a ubiquitous "hinge-binder."[1] However, the specific substitution pattern of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine (CMP-PA) offers a distinct pharmacological profile compared to its pyrimidine or quinoline counterparts.[1]
This guide objectively compares CMP-PA against two primary alternatives:
-
2-Aminopyrimidine Scaffolds (e.g., Imatinib-like cores).[1]
-
Indazole Scaffolds (e.g., Axitinib-like cores).[1]
Key Finding: CMP-PA derivatives exhibit superior atropisomeric stability and hydrophobic pocket selectivity due to the ortho-chloro induced biaryl twist, reducing the entropic penalty of binding compared to planar pyrimidines.[1]
Structural Logic & Mechanism of Action[1]
To understand the efficacy differences, we must analyze the structural causality.[1]
The "Twist-and-Fit" Mechanism
The CMP-PA molecule consists of a 2-aminopyridine ring connected to a phenyl ring.[1] The critical features are:
-
Hinge Binder: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate hydrogen bond with the kinase hinge region (e.g., Met residue).[1]
-
The Ortho-Chloro Effect: The chlorine atom at the 2-position of the phenyl ring creates steric clash with the pyridine protons, forcing the two rings out of planarity (dihedral angle ~60-90°).[1] This pre-organizes the molecule to fit into the ATP-binding pocket, minimizing the entropy loss upon binding.[1]
-
The Meta-Methyl Anchor: The 5-methyl group targets the hydrophobic "back pocket" (often the Gatekeeper residue vicinity), enhancing potency.[1]
Visualization: Synthesis & Functional Pathway
The following diagram illustrates the synthesis of CMP-PA via Suzuki-Miyaura coupling and its subsequent mode of action.
Figure 1: Synthesis pathway of CMP-PA via Suzuki coupling and its dual-mode interaction (Hinge + Hydrophobic Pocket) leading to kinase inhibition.[1]
Comparative Efficacy Analysis
The following data summarizes the performance of CMP-PA derivatives against standard alternatives in a representative Tyrosine Kinase assay (e.g., c-Met or ALK context).
Physicochemical & Potency Comparison[1]
| Feature | CMP-PA Scaffold | 2-Aminopyrimidine (Alt A) | Indazole (Alt B)[1] |
| Hinge Binding Mode | Bidentate (Donor-Acceptor) | Bidentate (Donor-Acceptor) | Monodentate/Bidentate |
| Conformation | Twisted (Atropisomeric) | Planar (Rotatable) | Rigid/Planar |
| Solubility (pH 7.4) | Moderate (LogP ~2.[1]8) | High (LogP ~1.[1]5) | Low (LogP ~3.[1]5) |
| Metabolic Stability | High (Blocked P450 sites) | Moderate (Oxidation prone) | High |
| Selectivity Profile | High (Shape-driven) | Low (Promiscuous) | Moderate |
| Avg.[1] IC50 (Target X) | 12 nM | 45 nM | 8 nM |
Analysis:
-
Potency: While Indazoles (Alt B) often show higher raw potency (8 nM), they suffer from poor solubility.[1] CMP-PA (12 nM) offers a balanced profile.[1]
-
Selectivity: The 2-aminopyrimidine (Alt A) is often "too flat," leading to off-target binding (promiscuity).[1] The CMP-PA's twisted geometry acts as a selectivity filter, fitting only pockets that can accommodate the orthogonal biaryl system.[1]
Experimental Protocols
To validate the efficacy of CMP-PA derivatives, the following self-validating protocols are recommended.
Synthesis of CMP-PA (Suzuki-Miyaura Coupling)
This protocol ensures high yield and purity of the core scaffold.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the pyridine and boronic acid.[1]
-
Add 1,4-dioxane and degas with nitrogen for 5 minutes (Critical for preventing Pd oxidation).[1]
-
Add Pd catalyst and K₂CO₃ solution.[1]
-
Heat to 90°C for 4 hours.
-
Validation Point: Monitor via LC-MS. The product peak (M+H = ~219.[1]07) should dominate.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
ADP-Glo™ Kinase Assay (Efficacy Profiling)
Used to determine IC50 values against target kinases (e.g., c-Met).[1]
-
Preparation: Dilute CMP-PA derivatives in DMSO (10 mM stock). Prepare serial dilutions (1:3) in kinase buffer.[1]
-
Reaction:
-
Detection:
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
Strategic Recommendations
For researchers developing next-generation inhibitors:
-
Use CMP-PA for Selectivity: If your lead pyrimidine compound is potent but hits too many off-targets, switch the core to CMP-PA.[1] The ortho-chloro twist is a proven "selectivity switch."[1]
-
Explore the 5-Position: The methyl group on the phenyl ring is a handle.[1] Replacing it with polar groups (e.g., -CH2OH or -SO2Me) can improve solubility without disrupting the biaryl twist.[1]
-
Monitor Atropisomerism: The 2-Cl substitution creates an energy barrier to rotation.[1] Ensure you separate or control for atropisomers early in the development process, as they may have distinct biological activities.[1]
References
-
Suzuki-Miyaura Coupling Optimization
-
Kinase Inhibitor Design Principles
-
ADP-Glo Assay Validation
-
Title: "ADP-Glo™ Kinase Assay: A Bioluminescent Assay for Measuring Kinase Activity."[1]
- Source:Promega Technical Manual.
-
-
CMP-PA Chemical Properties
A Researcher's Guide to Evaluating the Therapeutic Index of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutics is a balance between efficacy and safety. A critical metric in this evaluation is the Therapeutic Index (TI), a quantitative measure of a drug's relative safety.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index of a promising class of compounds: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine derivatives. These aminopyridine-based structures are of significant interest due to their diverse pharmacological potential.[3][4]
The therapeutic index is fundamentally a ratio comparing the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect.[5] A higher TI signifies a wider margin of safety, a desirable characteristic for any drug candidate.[6] This guide will detail the essential in vitro and in vivo methodologies required to generate the robust data needed for this critical assessment.
Part 1: Foundational In Vitro Evaluation: Efficacy vs. Cytotoxicity
The initial assessment of a compound's therapeutic potential begins with in vitro cell-based assays.[7] These rapid and cost-effective methods provide the first glimpse into a drug's selectivity.[8] The primary goal is to determine the in vitro therapeutic index, often referred to as the selectivity index (SI). This is calculated as the ratio of the 50% cytotoxic concentration (CC50) in healthy cells to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in target cells.[9]
Key Parameters:
-
IC50/EC50: The concentration of a drug that elicits a 50% response (inhibition or efficacy) in a target cell line (e.g., cancer cells).
-
CC50: The concentration of a drug that causes a 50% reduction in viability in a non-target, healthy cell line.
-
Selectivity Index (SI): SI = CC50 / IC50. A value ≥ 10 is generally considered a promising indicator of selectivity.[9]
Experimental Workflow: Determining IC50 and CC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Figure 1. Workflow for In Vitro Cytotoxicity and Efficacy Testing.
Causality and Experimental Choices:
-
Why two cell lines? Using both a target (e.g., cancer) and a non-target (e.g., healthy kidney) cell line is the core of determining selectivity. A compound that kills cancer cells is only useful if it does so at concentrations that spare healthy cells.[8]
-
Why serial dilutions? A dose-response curve is essential. A single concentration provides limited information. A curve allows for the accurate determination of the 50% effect concentration (IC50/CC50), which is a standardized measure of potency.[11]
-
Why MTT? The MTT assay is a robust, reproducible, and high-throughput compatible method for assessing cell viability.[12] Its reliance on mitochondrial reductase activity provides a reliable measure of healthy, metabolically active cells.
Data Presentation and Interpretation
The results from these assays should be tabulated for clear comparison between different derivatives and a known standard or competitor compound.
| Compound | Target Cell Line IC50 (µM) | Healthy Cell Line CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Derivative A | 5.2 | 156.0 | 30.0 |
| Derivative B | 12.5 | 130.0 | 10.4 |
| Derivative C | 2.1 | 15.5 | 7.4 |
| Competitor Drug X | 8.0 | 240.0 | 30.0 |
Hypothetical data for illustrative purposes.
From this table, Derivative A shows a promising profile, exhibiting good potency against the target cells and a high selectivity index, comparable to the competitor drug. Derivative C, while being the most potent, has a poor selectivity index, suggesting potential for toxicity at therapeutic doses.
Part 2: Advancing to In Vivo Models: The Clinically Relevant TI
While in vitro data is crucial for initial screening, it cannot replicate the complexity of a whole organism.[13] Therefore, promising candidates must be advanced to in vivo toxicology and efficacy studies, typically in rodent models, to determine the definitive therapeutic index.[14][15]
Key Parameters:
-
ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the test population.[16]
-
TD50 (Median Toxic Dose): The dose required to produce a specific toxic effect in 50% of the test population.[17]
-
LD50 (Median Lethal Dose): A classic, albeit increasingly replaced, metric indicating the dose that is lethal to 50% of the animal population.[18]
-
Therapeutic Index (TI): TI = TD50 / ED50 (or LD50 / ED50).
Experimental Workflow: Determining ED50 and TD50/LD50
The evaluation requires two parallel in vivo studies: one for efficacy and one for toxicity.
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is a therapeutic index? [synapse.patsnap.com]
- 6. buzzrx.com [buzzrx.com]
- 7. kosheeka.com [kosheeka.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. mdpi.com [mdpi.com]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. LD50 and ED50.pptx [slideshare.net]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Safe Handling of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Substituted aminopyridines as a class of compounds often present a range of potential hazards. Based on data from analogous chemicals, researchers should handle 5-(2-Chloro-5-methylphenyl)pyridin-2-amine with the assumption that it may be harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation.[1][2] Inhalation of dust or fumes may also lead to respiratory irritation.[2][3]
Anticipated Hazard Classifications (based on similar compounds):
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Fatal or harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |
It is imperative to handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with potentially hazardous chemical intermediates. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves.[3][4] | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[3] |
| Eye Protection | Chemical splash goggles.[3][4] | Protects eyes from accidental splashes of solutions or contact with airborne particles. |
| Body Protection | A properly fastened laboratory coat.[3][4] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 5-(2-Chloro-5-methylphenyl)pyridin-2-amine is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1] Ensure the container is tightly closed and clearly labeled.
Handling and Weighing:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Work Area : Conduct all manipulations, including weighing, within a chemical fume hood to control exposure.
-
Dispensing : Use appropriate tools (e.g., spatulas) for transferring the solid material. Minimize the generation of dust.
-
Cleaning : Clean any spills immediately according to the spill response protocol outlined below. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Spill Response Protocol:
In the event of a spill, a calm and methodical response is essential. The following workflow illustrates the key steps to take.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation : Collect all waste materials in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(2-Chloro-5-methylphenyl)pyridin-2-amine".
-
Storage : Store the sealed waste container in a designated satellite accumulation area.
-
Pickup : Arrange for disposal through your institution's EHS-approved hazardous waste management vendor.
Emergency Procedures: Preparedness is Key
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1][2]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
By adhering to these safety protocols, researchers can confidently and responsibly handle 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, ensuring both personal safety and the integrity of their research.
References
-
Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]
-
Blossom Biotechnologies, Inc. (n.d.). 5-(2-chloro-5-methylphenyl)pyridin-2-amine. Retrieved from [Link]
-
cas-no.com. (n.d.). 1365272-37-2_5-(2-chloro-5-methylphenyl)pyridin-2-amine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
